LM-41
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H14FNO2 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
4-fluoro-2-(3-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H14FNO2/c20-15-9-10-17(19(22)23)18(12-15)21-16-8-4-7-14(11-16)13-5-2-1-3-6-13/h1-12,21H,(H,22,23) |
Clé InChI |
JGUSPMKKPPHSQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=C(C=CC(=C3)F)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of LM-41: A Potent TEAD Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in oncology. Its dysregulation, often leading to the hyperactivation of the transcriptional co-activators YAP and TAZ, is a common feature in many cancers. The interaction of YAP/TAZ with the TEA domain (TEAD) family of transcription factors is the final and crucial step in this oncogenic signaling cascade. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LM-41, a novel small molecule inhibitor of the YAP/TAZ-TEAD interaction. This compound, a derivative of flufenamic acid, demonstrates potent inhibition of TEAD activity and offers a promising scaffold for the development of new anti-cancer therapeutics.
Introduction: The Hippo-YAP/TAZ-TEAD Signaling Pathway in Cancer
The Hippo signaling pathway is a complex kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP (Yes-associated protein) and its paralog TAZ (transcriptional coactivator with PDZ-binding motif).[1][2] In its "on" state, the Hippo pathway phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. However, when the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4).[1][2] This interaction drives the expression of genes that promote cell proliferation, survival, and migration, contributing to tumor initiation and progression.[1][2]
Given the central role of the YAP/TAZ-TEAD complex in various cancers, significant efforts have been directed towards developing small molecule inhibitors that disrupt this protein-protein interaction. One successful strategy has been to target the lipid pocket of TEAD, a site normally occupied by a palmitate molecule, which is crucial for TEAD's stability and interaction with YAP/TAZ. This compound emerged from a structure-based drug design approach aimed at developing potent and specific TEAD inhibitors.
Discovery of this compound
This compound was developed as a derivative of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that was previously identified as a binder of the TEAD palmitic acid (PA) pocket. The discovery of this compound involved a strategic modification of the flufenamic acid scaffold, specifically the replacement of the trifluoromethyl group with aryl rings. This modification was hypothesized to enhance the binding affinity to the TEAD lipid pocket. Co-crystallization studies have confirmed that this compound binds within this pocket, but deeper than its parent compound, flufenamic acid.
Synthesis of this compound
The synthesis of this compound is a multi-step process that utilizes common organic chemistry reactions. The key steps involve a Suzuki cross-coupling reaction to form the biaryl scaffold, followed by a Buchwald-Hartwig amination and subsequent saponification.
Representative Experimental Protocol for the Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, based on the published reaction scheme and general procedures for Suzuki and Buchwald-Hartwig reactions.
Step 1: Suzuki Cross-Coupling
-
To a solution of 3-nitrophenylboronic acid (1.0 eq) and the corresponding aryl halide (1.1 eq) in a suitable solvent such as a 2:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-aryl-1-nitrobenzene intermediate.
Step 2: Nitro Group Reduction
-
Dissolve the 3-aryl-1-nitrobenzene intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 3-arylaniline intermediate.
Step 3: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the 3-arylaniline intermediate (1.0 eq), methyl 2-bromo-4-fluorobenzoate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand such as racemic BINAP (0.04 eq).
-
Add a base, such as sodium tert-butoxide (1.4 eq), and a dry, degassed solvent like toluene.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the ester intermediate.
Step 4: Saponification
-
Dissolve the ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (3.0-5.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to a pH of 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Biological Activity and Data Presentation
This compound has been evaluated for its ability to engage TEAD and inhibit its downstream signaling. The available quantitative and qualitative data are summarized below.
Target Engagement
The direct binding of this compound to TEAD has been confirmed using a thermal shift assay (TSA). This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, suggesting a direct interaction.
| Compound | Target | Assay | Result (ΔTagg) |
| This compound | TEAD4 | DSLS | 3.4 °C |
Table 1: Thermal shift assay data for this compound with TEAD4.
Inhibition of TEAD-Dependent Gene Expression
This compound has been shown to significantly reduce the expression of several well-known TEAD target genes in human MDA-MB-231 breast cancer cells. This demonstrates that the binding of this compound to TEAD translates into functional inhibition of its transcriptional activity.
| Target Gene | Effect of this compound |
| CTGF | Strong Reduction |
| Cyr61 | Strong Reduction |
| Axl | Strong Reduction |
| NF2 | Strong Reduction |
Table 2: Effect of this compound on the expression of TEAD target genes.
Anti-Migratory Effects
The inhibition of TEAD signaling by this compound also leads to a significant reduction in cancer cell migration. In a wound-healing assay using MDA-MB-231 cells, this compound demonstrated the strongest reduction in cell migration among a series of tested compounds.[2]
| Cell Line | Assay | Effect of this compound |
| MDA-MB-231 | Wound-Healing Assay | Strongest reduction in migration |
Table 3: Anti-migratory effect of this compound.
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These are representative protocols based on standard laboratory practices.
Thermal Shift Assay (TSA)
This protocol describes a typical thermal shift assay using a fluorescent dye that binds to hydrophobic regions of proteins, which become exposed upon unfolding.
References
LM-41 TEAD Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway. In their active state, they associate with the co-activators YAP (Yes-associated protein) and TAZ to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.[3][4]
LM-41 is a novel small molecule inhibitor of TEAD transcription factors.[1] It is a derivative of flufenamic acid, a non-steroidal anti-inflammatory drug, and has been shown to effectively modulate TEAD activity.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on downstream signaling, and cellular consequences.
Core Mechanism of Action: Binding to the Palmitic Acid Pocket
The primary mechanism of action of this compound involves its direct binding to the central palmitic acid (PA) pocket of TEAD proteins.[1] This lipid-binding pocket is a druggable domain that is essential for the proper function of TEAD transcription factors.[5] Co-crystallization studies have revealed that this compound binds within this pocket in a manner similar to flufenamic acid, but penetrates deeper into the cavity.[1] This deeper binding is attributed to the replacement of the trifluoromethyl group of flufenamic acid with an aromatic moiety.[1]
By occupying the palmitic acid pocket, this compound is thought to allosterically inhibit TEAD's interaction with its co-activator YAP, thereby preventing the formation of the transcriptionally active TEAD-YAP complex. This disruption leads to the downregulation of TEAD target gene expression.
Quantitative Data Summary
While specific binding affinity values such as IC50 or Kd for this compound are not publicly available in the reviewed literature, the following table summarizes the reported effects of this compound on TEAD target gene expression.
| Target Gene | Cell Line | Effect of this compound Treatment | Reference |
| CTGF | MDA-MB-231 | Strong reduction in expression | [1] |
| Cyr61 | MDA-MB-231 | Strong reduction in expression | [1] |
| Axl | MDA-MB-231 | Strong reduction in expression | [1] |
| NF2 | MDA-MB-231 | Strong reduction in expression | [1] |
Signaling Pathways and Experimental Workflows
Hippo Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Hippo signaling pathway and the proposed point of intervention for this compound.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.
Experimental Workflow: Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the activity of this compound.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature.[1] Below are generalized methodologies for the key experiments cited.
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay
This biophysical technique is used to assess the binding of a ligand (this compound) to a target protein (TEAD) by measuring changes in the protein's thermal stability.
-
Protein Preparation: Purified recombinant TEAD protein is diluted to a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligand Preparation: this compound is serially diluted in the same buffer to create a range of concentrations.
-
Assay Setup: The TEAD protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The mixture is then aliquoted into a 96-well PCR plate.
-
Ligand Addition: The serially diluted this compound is added to the wells containing the protein-dye mixture. A DMSO control is included.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min. Fluorescence is monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) in the presence of this compound indicates binding.
Real-Time Quantitative PCR (RT-qPCR)
This molecular biology technique is used to measure the relative expression levels of TEAD target genes in response to this compound treatment.
-
Cell Culture and Treatment: MDA-MB-231 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with this compound at various concentrations or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for TEAD target genes (e.g., CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Cell Migration (Wound Healing) Assay
This cell-based assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
-
Cell Seeding: MDA-MB-231 cells are seeded in a 24-well plate and grown to a confluent monolayer.
-
Scratch Wound: A sterile pipette tip is used to create a uniform scratch or "wound" in the center of the cell monolayer.
-
Treatment: The cells are washed to remove detached cells and then treated with media containing this compound at various concentrations or a vehicle control.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 24 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software. The percentage of wound closure is calculated to determine the extent of cell migration. The strongest inhibition of migration was observed with this compound in its series.[1]
Conclusion
This compound represents a promising TEAD inhibitor that functions by binding to the highly conserved palmitic acid pocket, leading to the downregulation of key pro-oncogenic genes. Its ability to strongly inhibit cancer cell migration underscores its therapeutic potential. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to advance its development as a potential cancer therapeutic. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in this endeavor.
References
- 1. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Role of TEAD Transcription Factors in the Hippo Pathway and Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the initiation and progression of numerous human cancers. At the core of this pathway's transcriptional output are the TEA Domain (TEAD) transcription factors. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEADs, unleashing a potent pro-proliferative and anti-apoptotic gene expression program. This guide provides a comprehensive technical overview of the role of TEADs in the Hippo pathway and their implications in oncology. It summarizes key quantitative data on the genetic alterations of Hippo pathway components in cancer, details essential experimental protocols for studying this pathway, and provides visual representations of the core signaling cascade and experimental workflows.
The Hippo Pathway and the Central Role of TEAD Transcription Factors
The Hippo pathway is a highly conserved signaling cascade that acts as a crucial tumor suppressor.[1][2] The core of the pathway in mammals consists of a kinase cascade involving the STE20-like kinases MST1/2 (Hippo in Drosophila) and the large tumor suppressor kinases LATS1/2 (Warts in Drosophila).[2][3] When the Hippo pathway is active, typically stimulated by signals such as high cell density, cell-cell contact, and mechanical cues, MST1/2 phosphorylates and activates LATS1/2.[4][5] Activated LATS1/2 then phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[6][7] This phosphorylation leads to the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, ultimately targeting them for degradation.[6][8]
In the "Hippo-off" state, which is prevalent in many cancers due to mutations or dysregulation of upstream components, unphosphorylated YAP and TAZ accumulate in the nucleus.[9][10] Lacking a DNA-binding domain themselves, YAP and TAZ rely on their interaction with DNA-binding transcription factors to regulate gene expression.[7] The primary and most critical partners for YAP and TAZ in this context are the four members of the TEAD family of transcription factors: TEAD1, TEAD2, TEAD3, and TEAD4.[11][12] The formation of the YAP/TAZ-TEAD complex is the final and essential step in the Hippo pathway's control of gene expression.[13] This complex binds to the promoters and enhancers of a wide array of target genes that drive cell proliferation, inhibit apoptosis, and promote cell migration and invasion, thereby contributing to tumorigenesis and metastasis.[10][11]
Quantitative Data on Hippo Pathway Alterations in Cancer
Dysregulation of the Hippo pathway is a frequent event in human cancers. This dysregulation can occur through various mechanisms, including mutations, copy number alterations, and epigenetic modifications of its core components. The following tables summarize key quantitative data on the frequency of these alterations in different cancer types, with a focus on TEADs and their co-activators YAP and TAZ.
Table 1: Frequency of Somatic Copy Number Alterations (SCNA) and Mutations in Core Hippo Pathway Genes across Human Cancers (Pan-Cancer Analysis)
| Gene | Amplification Frequency (%) | Deep Deletion Frequency (%) | Mutation Frequency (%) | Predominant Cancer Types with Alterations |
| TEAD1 | Low | Low | Low | - |
| TEAD2 | Low | Low | Low | - |
| TEAD3 | Low | Low | Low | - |
| TEAD4 | ~2-5% | Low | Low | Ovarian, Non-small cell lung, Pancreatic[6] |
| YAP1 | ~1-19% | Low | Low | Squamous cell carcinomas (cervical, lung, esophageal, head and neck), Bladder[14][15] |
| WWTR1 (TAZ) | ~1-19% | Low | Low | Squamous cell carcinomas (cervical, lung, esophageal, head and neck), Bladder[14][15] |
| LATS1 | Low | ~1-5% | High in specific cancers | Mesothelioma[14] |
| LATS2 | Low | ~1-5% | ~9.8% in Mesothelioma | Mesothelioma[14] |
| NF2 | Low | High in specific cancers | ~23.2% in Mesothelioma | Mesothelioma, Schwannoma[14] |
| STK3 (MST2) | ~2-5% | Low | Low | - |
| STK4 (MST1) | ~2-5% | Low | Low | - |
Data compiled from pan-cancer analyses of The Cancer Genome Atlas (TCGA) data.[14]
Table 2: Upregulation of TEAD4 mRNA Expression in Various Cancer Types Compared to Normal Tissues
| Cancer Type | Abbreviation | Upregulation Status |
| Bladder Urothelial Carcinoma | BLCA | Significantly Upregulated[16] |
| Breast Invasive Carcinoma | BRCA | Significantly Upregulated[16] |
| Cervical Squamous Cell Carcinoma | CESC | Significantly Upregulated[16] |
| Cholangiocarcinoma | CHOL | Significantly Upregulated[12][16] |
| Colon Adenocarcinoma | COAD | Significantly Upregulated[16] |
| Esophageal Carcinoma | ESCA | Significantly Upregulated[16] |
| Glioblastoma Multiforme | GBM | Significantly Upregulated[16] |
| Head and Neck Squamous Cell Carcinoma | HNSC | Significantly Upregulated[16] |
| Liver Hepatocellular Carcinoma | LIHC | Significantly Upregulated[16] |
| Lung Squamous Cell Carcinoma | LUSC | Significantly Upregulated[16] |
| Pancreatic Adenocarcinoma | PAAD | Significantly Upregulated[12] |
| Prostate Adenocarcinoma | PRAD | Significantly Upregulated[16] |
| Rectum Adenocarcinoma | READ | Significantly Upregulated[16] |
| Stomach Adenocarcinoma | STAD | Significantly Upregulated[16] |
| Uterine Corpus Endometrial Carcinoma | UCEC | Significantly Upregulated[16] |
Elevated TEAD4 expression is often associated with a poor prognosis in several of these cancers.[16]
Key Experimental Protocols
Studying the Hippo-TEAD pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for three key experiments commonly used to investigate the interactions and activity of these proteins.
Co-Immunoprecipitation (Co-IP) to Detect YAP-TEAD Interaction
Co-immunoprecipitation is a powerful technique to determine if two proteins interact within a cell. This protocol outlines the steps to investigate the interaction between YAP and TEAD.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., HEK293T cells co-transfected with FLAG-TEAD and HA-YAP expression plasmids) to ~80-90% confluency.[8]
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-FLAG antibody for FLAG-TEAD) overnight at 4°C on a rotator.[8] A control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.[17]
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.[18]
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the "bait" protein (e.g., anti-FLAG) and the potential "prey" protein (e.g., anti-HA or anti-YAP).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system. The presence of the prey protein in the immunoprecipitate of the bait protein indicates an interaction.[17]
-
Chromatin Immunoprecipitation (ChIP) to Identify TEAD Target Genes
ChIP is used to identify the genomic regions where a specific transcription factor, such as TEAD, binds.
Methodology:
-
Cross-linking and Cell Lysis:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[2][19]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[2]
-
Harvest the cells, wash with ice-cold PBS, and lyse them in a lysis buffer containing protease inhibitors.
-
-
Chromatin Shearing:
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer and pre-clear it by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-TEAD4) or a control IgG overnight at 4°C.[20]
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[4]
-
Elute the chromatin complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluate at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis of Immunoprecipitated DNA:
-
The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of putative target genes.
-
Alternatively, for a genome-wide analysis, the DNA can be subjected to next-generation sequencing (ChIP-seq).[21]
-
Luciferase Reporter Assay to Measure TEAD Transcriptional Activity
Luciferase reporter assays are a common method to quantify the transcriptional activity of a transcription factor. This protocol describes how to measure TEAD-dependent transcription.
Methodology:
-
Plasmid Constructs:
-
A reporter plasmid containing multiple TEAD binding sites (e.g., from the promoter of a known TEAD target gene like CTGF) upstream of a luciferase gene (e.g., Firefly luciferase).
-
An expression plasmid for the protein of interest that is hypothesized to regulate TEAD activity (e.g., a constitutively active form of YAP).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV or SV40) to normalize for transfection efficiency.
-
-
Cell Transfection:
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different experimental conditions to determine the effect of the protein of interest on TEAD-mediated transcription. An increase in luciferase activity indicates an activation of TEAD-dependent transcription.[23]
-
Visualizing the Hippo-TEAD Pathway and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
The Core Hippo Signaling Pathway
Caption: The core Hippo signaling pathway regulating YAP/TAZ and TEAD activity.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
References
- 1. assaygenie.com [assaygenie.com]
- 2. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 3. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. The Hippo pathway drives the cellular response to hydrostatic pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luciferase Reporters | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Pan-cancer analysis of the prognostic and immunological role of hippo-YAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genomic Hippo Pathway Alterations and Persistent YAP/TAZ Activation: New Hallmarks in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrative analysis identifies TEAD4 as a universal prognostic biomarker in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tead and AP1 coordinate transcription and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TRPS1 shapes YAP/TEAD-dependent transcription in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. goldbio.com [goldbio.com]
An In-depth Technical Guide to LM-41: A Novel TEAD Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LM-41, a novel small molecule inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo signaling pathway.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound derived from Flufenamic acid.[1][2] Its development was based on the replacement of the trifluoromethyl group of Flufenamic acid with an aromatic ring, a modification that enhances its binding affinity to the palmitic acid-binding pocket of TEAD transcription factors.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄FNO₂ | [4] |
| Molecular Weight | 307.32 g/mol | [4] |
| CAS Number | 2996821-30-6 | [2] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for the short term and -80°C for the long term. | [4] |
Mechanism of Action and Biological Activity
This compound functions as an inhibitor of the TEAD family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[3] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][5] Its dysregulation is implicated in the development and progression of various cancers.[6][7]
The primary mechanism of action of this compound involves its binding to the central lipid-binding pocket of TEAD proteins. This pocket is essential for the auto-palmitoylation of TEADs, a post-translational modification crucial for their stability and interaction with the transcriptional co-activator YAP (Yes-associated protein).[3] By occupying this pocket, this compound allosterically inhibits the TEAD-YAP interaction, thereby preventing the transcription of pro-proliferative and anti-apoptotic genes.[3]
Diagram 1: The Hippo Signaling Pathway and the Role of this compound
Caption: The Hippo pathway and the inhibitory action of this compound on TEAD.
The biological activity of this compound has been demonstrated to significantly reduce the expression of key downstream target genes of the YAP-TEAD complex, including Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][8][9] Additionally, this compound has been shown to decrease the expression of AXL and Neurofibromin 2 (NF2).[3] A notable functional outcome of this activity is the potent inhibition of cancer cell migration, as observed in human MDA-MB-231 breast cancer cells.[3]
Table 2: Biological Activity of this compound
| Parameter | Assay | Cell Line | Result | Source |
| TEAD Binding | Co-crystallization | - | Binds to the palmitic acid pocket of TEAD | [3] |
| Gene Expression | qRT-PCR | MDA-MB-231 | Strong reduction in CTGF, Cyr61, Axl, and NF2 expression | [3] |
| Cell Migration | Transwell Migration Assay | MDA-MB-231 | Strongest reduction in cell migration compared to other analogs | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the modification of Flufenamic acid. A detailed protocol, as adapted from the primary literature, is provided below.[3]
Diagram 2: Synthetic Workflow for this compound
Caption: A simplified workflow for the synthesis of this compound.
Protocol:
-
Esterification of Flufenamic Acid:
-
Dissolve Flufenamic acid in a suitable solvent (e.g., dichloromethane).
-
Add an activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)) and an alcohol (e.g., N-hydroxysuccinimide) to form the activated ester intermediate.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purify the intermediate by column chromatography.
-
-
Suzuki Coupling:
-
In a reaction vessel, combine the activated ester intermediate, the appropriate aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Cell Migration Assay (Transwell Assay)
This protocol describes a typical transwell migration assay used to evaluate the effect of this compound on the migratory capacity of MDA-MB-231 breast cancer cells.[10][11][12]
Diagram 3: Experimental Workflow for Cell Migration Assay
Caption: Workflow for assessing cell migration using a Transwell assay.
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 24 hours in DMEM containing 0.5% FBS to synchronize the cell cycle and reduce baseline migration.
-
Cell Harvesting: Detach the cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in serum-free DMEM.
-
Assay Setup:
-
Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of each well.
-
In the upper chamber of the inserts, seed 1 x 10⁵ cells in 200 µL of serum-free DMEM.
-
Treat the cells in the upper chamber with various concentrations of this compound (or DMSO as a vehicle control).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol outlines the steps for analyzing the effect of this compound on the expression of target genes (CTGF, Cyr61, Axl, NF2) using quantitative real-time PCR (qRT-PCR).[13][14]
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (or DMSO control) for 24 hours.
-
Wash the cells with PBS and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running a sample on an agarose gel or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (CTGF, Cyr61, Axl, NF2) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control.
-
Conclusion
This compound is a promising TEAD inhibitor with a well-defined mechanism of action that involves the allosteric inhibition of the TEAD-YAP interaction. Its ability to downregulate key oncogenic signaling pathways and inhibit cancer cell migration underscores its potential as a therapeutic agent for cancers driven by a dysregulated Hippo pathway. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound and similar compounds, facilitating further research and development in this area.
References
- 1. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 7. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 8. Levels of expression of CYR61 and CTGF are prognostic for tumor progression and survival of individuals with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential expression of CCN family members CYR611, CTGF and NOV in gastric cancer and their association with disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line [bio-protocol.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
LM-41: A Flufenamic Acid-Derived Compound Targeting the Hippo Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LM-41 is a novel small molecule inhibitor derived from flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). It has emerged as a promising agent in cancer research due to its targeted inhibition of the TEA Domain (TEAD) family of transcription factors, which are key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making TEAD proteins attractive therapeutic targets. This compound was developed through the strategic replacement of the trifluoromethyl group of flufenamic acid with aryl rings, a modification that enhances its binding affinity to TEAD.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, biological effects, and the experimental methodologies used to characterize it.
Core Concepts: The Hippo Pathway and TEAD Inhibition
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1] Its core components include a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In many cancers, this pathway is silenced, leading to the accumulation of active YAP/TAZ in the nucleus. Nuclear YAP/TAZ then binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), AXL Receptor Tyrosine Kinase (Axl), and Neurofibromin 2 (NF2).[1]
This compound exerts its anti-cancer effects by directly binding to TEAD, thereby preventing its association with YAP/TAZ. This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of downstream target genes, ultimately leading to a reduction in cancer cell migration and proliferation.[1]
Signaling Pathway Diagram
Biological Activity of this compound
In vitro studies have demonstrated the potent biological effects of this compound in cancer cell lines.
Inhibition of TEAD-Dependent Gene Expression
This compound has been shown to significantly reduce the expression of key downstream targets of the Hippo pathway. In human MDA-MB-231 breast cancer cells, treatment with this compound leads to a marked decrease in the mRNA levels of CTGF, Cyr61, Axl, and NF2.[1] While specific quantitative data on the percentage of reduction is not publicly available, the effect is described as strong.[1]
Inhibition of Cancer Cell Migration
A critical hallmark of cancer metastasis is the ability of cancer cells to migrate. This compound has demonstrated a significant inhibitory effect on the migration of human MDA-MB-231 breast cancer cells.[1] This effect is a direct consequence of its ability to disrupt the YAP/TAZ-TEAD transcriptional program, which regulates genes involved in cell motility.
Quantitative Data Summary
Comprehensive quantitative data for this compound, such as IC50 or EC50 values, are not yet publicly available in the primary literature. The following table summarizes the qualitative findings.
| Parameter | Cell Line | Effect of this compound | Reference |
| TEAD Target Gene Expression (CTGF, Cyr61, Axl, NF2) | MDA-MB-231 | Strong reduction | [1] |
| Cell Migration | MDA-MB-231 | Strongest reduction compared to other derivatives | [1] |
Experimental Protocols
The following sections outline the general methodologies employed to characterize the activity of this compound.
TEAD Inhibition Assay (Conceptual Workflow)
A common method to assess the inhibition of TEAD is through a fluorescence polarization (FP) assay. This assay measures the disruption of the protein-protein interaction between YAP and TEAD.
Protocol Outline:
-
Reagent Preparation:
-
Purified recombinant TEAD protein.
-
A fluorescently labeled peptide derived from the TEAD-binding domain of YAP.
-
Assay buffer.
-
Serial dilutions of this compound.
-
-
Assay Procedure:
-
TEAD protein and the fluorescent YAP peptide are incubated together in the assay buffer to allow complex formation.
-
This compound at various concentrations is added to the wells.
-
The plate is incubated to allow the inhibitor to interact with TEAD.
-
-
Data Acquisition:
-
Fluorescence polarization is measured using a plate reader. A decrease in polarization indicates the displacement of the fluorescent YAP peptide from TEAD by this compound.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor required to displace 50% of the bound peptide, is calculated.
-
Cell Migration Assay (Wound Healing)
The wound healing or "scratch" assay is a straightforward method to assess cell migration in vitro.
Protocol Outline:
-
Cell Culture:
-
MDA-MB-231 cells are seeded in a multi-well plate and grown to form a confluent monolayer.
-
-
Wound Creation:
-
A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
-
Treatment:
-
The cells are washed to remove debris, and fresh media containing either this compound at a specific concentration or a vehicle control is added.
-
-
Imaging:
-
The wound is imaged at time zero and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
-
Data Analysis:
-
The area of the wound is measured at each time point. The rate of wound closure is calculated and compared between the this compound treated and control groups to determine the effect on cell migration.
-
Gene Expression Analysis (Quantitative RT-PCR)
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the changes in mRNA levels of target genes.
Protocol Outline:
-
Cell Treatment:
-
MDA-MB-231 cells are treated with this compound or a vehicle control for a specified period.
-
-
RNA Isolation:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
-
Quantitative PCR:
-
The cDNA is used as a template for qPCR with specific primers for the target genes (CTGF, Cyr61, Axl, NF2) and a housekeeping gene for normalization (e.g., GAPDH).
-
-
Data Analysis:
-
The relative expression of the target genes in this compound-treated cells is calculated and compared to the control group.
-
Synthesis of this compound
The synthesis of this compound involves the coupling of 4-fluoro-2-aminobenzoic acid with a biphenyl derivative. While a detailed, step-by-step protocol is not publicly available, the general approach would likely involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the diarylamine bond.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies against cancers with a dysregulated Hippo pathway. Its derivation from flufenamic acid provides a novel scaffold for TEAD inhibition. The potent inhibition of TEAD-dependent gene expression and cancer cell migration underscores its therapeutic potential. Future research will likely focus on obtaining more detailed quantitative data, elucidating its pharmacokinetic and pharmacodynamic properties in in vivo models, and further optimizing its structure to enhance efficacy and drug-like properties. The continued exploration of this compound and similar compounds holds promise for the development of new and effective treatments for a range of cancers.
References
Biochemical Characterization of LM-41: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LM-41 is a novel small molecule inhibitor derived from flufenamic acid, demonstrating significant potential as a modulator of the Hippo signaling pathway. This technical guide provides a comprehensive overview of the biochemical characterization of this compound, focusing on its mechanism of action as a TEAD inhibitor. The document details its effects on downstream gene and protein expression, and its functional impact on cancer cell migration. While specific quantitative binding affinities and inhibitory concentrations are not yet publicly available, this guide consolidates the current qualitative understanding of this compound's biological activity and provides detailed experimental protocols for its characterization.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, key downstream effectors of the Hippo pathway, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation and survival. Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.
This compound is a recently developed flufenamic acid-derived compound that has been identified as a TEAD inhibitor. It has been shown to effectively reduce the expression of key downstream targets of the Hippo pathway and inhibit cancer cell migration in vitro, highlighting its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide aims to provide a detailed summary of the biochemical properties and mechanism of action of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Class | Flufenamic acid derivative | [1] |
| Molecular Formula | C₁₉H₁₄FNO₂ | |
| Molecular Weight | 307.32 g/mol | |
| Appearance | Not reported | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for short-term, -80°C for long-term |
Mechanism of Action: TEAD Inhibition
This compound functions as an inhibitor of the TEAD family of transcription factors.[1] By binding to TEAD, this compound disrupts its interaction with the transcriptional coactivators YAP and TAZ. This prevents the formation of the active transcriptional complex, leading to the downregulation of TEAD target genes.
The Hippo Signaling Pathway and this compound's Point of Intervention
The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and cytoplasmic sequestration of YAP and TAZ, preventing their nuclear translocation and interaction with TEAD. In many cancers, the Hippo pathway is inactive, allowing YAP and TAZ to accumulate in the nucleus and drive oncogenic gene expression. This compound intervenes at the final step of this pathway, directly targeting the TEAD transcription factors in the nucleus.
Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD complex.
Biochemical Effects of this compound
Downregulation of TEAD Target Gene and Protein Expression
Treatment with this compound has been shown to significantly reduce the expression of several well-characterized TEAD target genes, including Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (Cyr61), AXL receptor tyrosine kinase (Axl), and Neurofibromin 2 (NF2).[1] This effect has been observed at both the mRNA and protein levels.
Table 2: Qualitative Effect of this compound on TEAD Target Gene and Protein Expression Note: Specific quantitative data (e.g., IC50 values for expression inhibition) are not currently available in the public domain.
| Target | Effect on mRNA Expression | Effect on Protein Expression | Reference |
| CTGF | Reduced | Reduced | |
| Cyr61 | Reduced | Reduced | |
| Axl | Reduced | Not Reported | |
| NF2 | Reduced | Not Reported |
Inhibition of Cancer Cell Migration
This compound has demonstrated a potent inhibitory effect on the migration of human breast cancer cells (MDA-MB-231).[1] This functional outcome is a direct consequence of the downregulation of TEAD target genes, many of which are involved in cell motility and invasion.
Table 3: Effect of this compound on MDA-MB-231 Cell Migration Note: Specific quantitative data (e.g., IC50 value for migration inhibition) are not currently available in the public domain.
| Cell Line | Assay Type | Effect | Reference |
| MDA-MB-231 | Transwell Migration Assay | Strong reduction in cell migration | [1] |
Experimental Protocols
The following sections provide detailed, representative protocols for the key experiments used to characterize the biochemical effects of this compound. These are intended as a guide for researchers seeking to replicate or build upon the initial findings.
Western Blotting for CTGF and Cyr61 Expression
This protocol describes the detection of CTGF and Cyr61 protein levels in cell lysates following treatment with this compound.
Figure 2: Workflow for Western Blot analysis of protein expression.
Materials:
-
MDA-MB-231 cells
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CTGF, anti-Cyr61, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (or a vehicle control, DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CTGF, anti-Cyr61, or anti-loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of CTGF and Cyr61 to the loading control.
Quantitative Real-Time PCR (qPCR) for CTGF and Cyr61 Gene Expression
This protocol details the measurement of CTGF and Cyr61 mRNA levels in response to this compound treatment.
Figure 3: Workflow for qPCR analysis of gene expression.
Materials:
-
MDA-MB-231 cells
-
This compound (dissolved in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CTGF, Cyr61, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat MDA-MB-231 cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of CTGF and Cyr61 to the housekeeping gene.
Transwell Migration Assay
This protocol describes how to assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.
Figure 4: Workflow for the Transwell Migration Assay.
Materials:
-
MDA-MB-231 cells
-
This compound (dissolved in DMSO)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for several hours before the assay.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Treatment: Add this compound at various concentrations (or vehicle control) to the upper chamber with the cells.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain them with crystal violet.
-
Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields.
Future Directions
The initial characterization of this compound has established it as a promising TEAD inhibitor with anti-cancer properties. Future research should focus on:
-
Quantitative Biochemical Assays: Determining the binding affinity (Kd or Ki) of this compound to each of the four TEAD paralogs and its IC50 value for the inhibition of the YAP/TAZ-TEAD interaction.
-
Dose-Response Studies: Establishing the IC50 values for the inhibition of TEAD target gene expression and cell migration in various cancer cell lines.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo target engagement of this compound.
-
Off-Target Effects: Investigating the selectivity of this compound and identifying any potential off-target activities.
Conclusion
This compound is a novel TEAD inhibitor that effectively downregulates Hippo pathway target genes and inhibits cancer cell migration. While further quantitative characterization is required, the existing data strongly support its potential as a valuable research tool and a starting point for the development of new cancer therapies targeting the YAP/TAZ-TEAD axis. This technical guide provides a foundational understanding of this compound's biochemical properties and offers detailed protocols to facilitate further investigation into its therapeutic potential.
References
An In-depth Technical Guide to the Hippo Pathway Signaling Cascade and TEAD Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] First identified in Drosophila melanogaster, this evolutionarily conserved cascade plays a pivotal role in controlling cell proliferation, apoptosis, and stemness.[3][4] Dysregulation of the Hippo pathway is increasingly implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[5][6] At the core of this pathway's transcriptional output are the TEA Domain (TEAD) family of transcription factors, which act as the primary downstream effectors of the Hippo pathway's coactivators, YAP and TAZ.[7][8] This technical guide provides a comprehensive overview of the Hippo-TEAD signaling axis, detailing its core components, regulatory mechanisms, and the experimental methodologies used for its investigation.
The Core Hippo Signaling Cascade
The canonical Hippo pathway consists of a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activators YAP (Yes-associated protein) and its paralog TAZ (Transcriptional co-activator with PDZ-binding motif).[5][9]
Key Components:
-
Upstream Regulators: A diverse array of signals, including cell-cell contact, mechanical stress, and G-protein coupled receptor (GPCR) signaling, can activate the Hippo pathway.[4][10] Key upstream components include Neurofibromin 2 (NF2/Merlin) and Kibra.[6][10]
-
Core Kinase Cassette:
-
MST1/2 (Mammalian Sterile 20-like kinases 1/2): These are the central kinases that initiate the phosphorylation cascade.[3]
-
SAV1 (Salvador homolog 1): A scaffold protein that binds to and facilitates the activation of MST1/2.[3]
-
LATS1/2 (Large tumor suppressor kinases 1/2): Substrates of MST1/2, LATS1/2 are activated upon phosphorylation.[3][11]
-
MOB1A/B (Mps one binder kinase activator-like 1A/B): Co-activators of LATS1/2, essential for their kinase activity.[3]
-
-
Downstream Effectors:
-
YAP (Yes-associated protein) and TAZ (Transcriptional co-activator with PDZ-binding motif): These are the primary downstream targets of the Hippo pathway.[9] When the pathway is "on," LATS1/2 phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[11][12] When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus.[12]
-
Signaling Pathway Diagram
Caption: The core Hippo signaling pathway cascade.
TEAD Family of Transcription Factors
The TEAD family consists of four highly conserved members in mammals: TEAD1, TEAD2, TEAD3, and TEAD4.[7][8] These transcription factors are characterized by a conserved TEA DNA-binding domain.[7][13] Crucially, TEAD proteins themselves have minimal intrinsic transcriptional activity and require the binding of co-activators, primarily YAP and TAZ, to drive gene expression.[7][14]
Structure and Function of TEAD Proteins
TEAD proteins possess a globular structure with a TEA domain for DNA binding and a C-terminal YAP/TAZ-binding domain.[7][8] The interaction between YAP/TAZ and TEAD is essential for the transcriptional activation of downstream target genes.[15][16] This interaction primarily occurs through three interfaces on the surface of TEAD.[17]
The YAP/TAZ-TEAD Interaction: The Transcriptional Hub
The formation of the YAP/TAZ-TEAD complex is the central event that drives the transcriptional program of the Hippo pathway.[16] This complex binds to specific DNA sequences in the promoter and enhancer regions of target genes, recruiting other transcriptional machinery to initiate gene expression.[18]
Target Genes:
The target genes of the YAP/TAZ-TEAD complex are involved in:
-
Cell Proliferation: e.g., CCND1 (Cyclin D1)
-
Inhibition of Apoptosis: e.g., BIRC5 (Survivin)
-
Cell Growth and Angiogenesis: e.g., CTGF, CYR61[9]
Dysregulation of this transcriptional program is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[11][19]
Therapeutic Targeting of the Hippo-TEAD Pathway
The critical role of the YAP/TAZ-TEAD interaction in cancer has made it an attractive target for drug development.[5][20] Strategies to inhibit this pathway include:
-
Disrupting the YAP/TAZ-TEAD interaction: Small molecules and peptides are being developed to block the binding of YAP/TAZ to TEAD.[15][16]
-
Inhibiting TEAD function: Targeting the palmitoylation of TEAD, a post-translational modification essential for its stability and function, is another promising approach.[17]
Quantitative Data Summary
| Parameter | Value | Protein Complex | Method | Reference |
| IC50 of CPD3 | ~150 µM | YAP-TEAD Interaction | In vitro binding assay | [21] |
| TEAD-YAP Binding | Mutations at Y421 of TEAD1 disrupt a critical hydrogen bond | TEAD1-YAP | Structural studies | [17] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect YAP-TEAD Interaction
This protocol is used to determine if YAP and TEAD interact within a cell.[21][22]
Methodology:
-
Cell Lysis: Lyse cells expressing endogenous or overexpressed tagged versions of YAP and TEAD in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-YAP antibody).
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-TEAD antibody) to confirm the interaction.
Co-IP Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation.
Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay quantifies the transcriptional activity of the TEAD family of transcription factors.[23][24]
Methodology:
-
Constructs: Co-transfect cells with:
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple TEAD binding sites (e.g., GTIIC-luc).
-
Expression plasmids for YAP and/or TEAD (optional, for overexpression studies).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Cell Culture and Treatment: Culture the transfected cells and treat them with compounds of interest that may modulate Hippo-TEAD signaling.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates an increase in TEAD transcriptional activity.
Luciferase Reporter Assay Workflow
Caption: Workflow for Luciferase Reporter Assay.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for TEAD Target Gene Identification
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like TEAD.[25]
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Fragmentation: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitation: Incubate the fragmented chromatin with an antibody specific to TEAD to immunoprecipitate TEAD-bound DNA fragments.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of TEAD.
Conclusion
The Hippo-TEAD signaling pathway is a fundamental regulator of tissue growth and homeostasis, and its dysregulation is a key driver in many cancers. A thorough understanding of its molecular mechanisms and the development of robust experimental tools are crucial for advancing our knowledge and for the development of novel therapeutic strategies. This guide provides a detailed overview of the core components, regulatory logic, and key experimental methodologies to study this important signaling cascade, serving as a valuable resource for researchers and drug developers in the field.
References
- 1. The Hippo pathway in normal development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo Pathway: Biology and Pathophysiology | Annual Reviews [annualreviews.org]
- 5. The regulation of Hippo pathway and implications for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. oncotarget.com [oncotarget.com]
- 10. The history and regulatory mechanism of the Hippo pathway [bmbreports.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. TEAD1 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of YAP/TAZ transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Hippo Pathway: A Master Regulatory Network Important in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 23. caymanchem.com [caymanchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: LM-41 Binding Affinity to TEAD Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) are the downstream effectors of this pathway, acting as transcription factors that, when complexed with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), drive the expression of genes promoting cell proliferation and inhibiting apoptosis. Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.
LM-41 is a novel small molecule inhibitor of TEAD proteins, derived from flufenamic acid.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound to TEAD proteins, detailing the available quantitative data, the experimental methodologies used for its characterization, and the relevant signaling pathways.
Data Presentation: Binding Affinity of this compound to TEAD Proteins
While direct quantitative binding affinities such as Kd or IC50 values for the interaction between this compound and TEAD proteins are not yet publicly available in the cited literature, the initial characterization of this compound and its analogs has been performed using thermal shift assays. This method provides a qualitative measure of a ligand's ability to stabilize a protein, with a larger change in the aggregation temperature (ΔTagg) indicating a stronger interaction.
The table below summarizes the thermal shift assay data for this compound and related compounds with TEAD4.
| Compound | Structure | ΔTagg (°C) with TEAD4 |
| This compound | 2-((3-(benzyloxy)phenyl)amino)benzoic acid | 3.8 |
| Flufenamic Acid (FA) | 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid | Control |
| AF-2112 | 2-((3-(phenethyloxy)phenyl)amino)benzoic acid | 5.1 |
Data sourced from Fnaiche et al., 2023.
These results indicate that this compound binds to and stabilizes the TEAD4 protein. Co-crystallization studies have shown that these flufenamic acid derivatives bind within the central hydrophobic pocket of TEAD, the same pocket that is endogenously occupied by palmitic acid, a lipid modification essential for TEAD function.[1][2]
Signaling Pathways
The primary signaling pathway influenced by this compound is the Hippo pathway. By binding to TEAD, this compound allosterically inhibits its interaction with the transcriptional co-activators YAP and TAZ. This disruption prevents the formation of the active transcription complex, thereby downregulating the expression of pro-proliferative and anti-apoptotic genes.
Experimental Protocols
The following sections provide detailed, generalized protocols for the key experiments used to characterize the binding of small molecules like this compound to TEAD proteins. These protocols are based on standard methodologies and should be optimized for the specific reagents and equipment used.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the TEAD protein in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 20X stock solution of the fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well PCR plate, add the assay buffer.
-
Add the this compound solution to the appropriate wells. Include a DMSO-only control.
-
Add the 20X dye solution to all wells.
-
Add the 2X TEAD protein solution to all wells to initiate the reaction. The final volume is typically 20-25 µL.
-
-
Data Collection:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal ramping protocol, for example, from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melt curve.
-
Determine the melting temperature (Tm), which is the midpoint of the transition, by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with this compound.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the disruption of the YAP-TEAD protein-protein interaction by a small molecule inhibitor like this compound. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Protocol:
-
Reagent Preparation:
-
Prepare purified, tagged TEAD protein (e.g., His-tagged) and a biotinylated YAP peptide corresponding to the TEAD-binding domain.
-
Prepare a TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare stock solutions of the donor (e.g., Europium-labeled anti-His antibody) and acceptor (e.g., Streptavidin-labeled fluorophore) in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Plate Setup:
-
In a low-volume, 384-well white plate, add the this compound dilutions and a DMSO control.
-
Add a pre-mixed solution of His-tagged TEAD and the Europium-labeled anti-His antibody.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a pre-mixed solution of the biotinylated YAP peptide and the Streptavidin-labeled acceptor.
-
-
Data Collection:
-
Incubate the plate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after excitation at the donor's excitation wavelength.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the YAP-TEAD interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze the purified TEAD protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to ensure a perfect buffer match. The final DMSO concentration should be identical in both the protein and ligand solutions and kept as low as possible.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the TEAD protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25 °C).
-
-
Data Collection:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.
-
Allow the system to return to baseline equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that this compound can disrupt the interaction between YAP and TEAD in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express YAP and TEAD (e.g., MDA-MB-231 breast cancer cells).
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified period.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors) to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for either YAP or TEAD overnight at 4 °C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both YAP and TEAD.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A decrease in the co-precipitated protein in the this compound treated samples compared to the control indicates disruption of the interaction.
-
Conclusion
This compound is a promising TEAD inhibitor that demonstrates binding to TEAD proteins and subsequent disruption of the oncogenic YAP/TAZ-TEAD transcriptional program. While the currently available data from thermal shift assays provides a strong indication of direct binding, further quantitative characterization using techniques such as TR-FRET and ITC is necessary to fully elucidate its binding affinity and thermodynamic profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct these critical studies and further investigate the therapeutic potential of this compound and other TEAD inhibitors.
References
- 1. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - EspaceINRS [espace.inrs.ca]
Structural Basis of LM-41 Inhibition of TEAD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway, and their oncogenic activity is mediated through their interaction with the TEA domain (TEAD) family of transcription factors. Disrupting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy. LM-41, a derivative of flufenamic acid, is a novel small molecule inhibitor of TEAD. This technical guide provides a comprehensive overview of the structural basis of this compound's inhibitory mechanism, supported by available data and generalized experimental protocols.
Introduction: The Hippo Pathway and TEAD Transcription Factors
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic sequestration and degradation. In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP/TAZ. In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and migration, such as CTGF, CYR61, and AXL.
TEAD proteins are characterized by a conserved N-terminal TEA domain responsible for DNA binding and a C-terminal YAP/TAZ-binding domain. A crucial feature of TEADs is a central lipid-binding pocket that is typically occupied by palmitic acid. This autopalmitoylation is important for TEAD stability and its interaction with YAP/TAZ. Small molecules that target this "druggable" pocket can allosterically inhibit the YAP/TAZ-TEAD interaction.
Signaling Pathway of YAP/TAZ-TEAD Activation
Caption: The Hippo pathway and the inhibitory action of this compound on TEAD.
This compound: A Novel TEAD Inhibitor
This compound is a small molecule inhibitor derived from flufenamic acid. It has been developed to target the central palmitic acid-binding pocket of TEAD transcription factors. By occupying this pocket, this compound is believed to allosterically inhibit the interaction between TEAD and the transcriptional co-activators YAP and TAZ, thereby suppressing the expression of downstream target genes involved in cancer progression.
Structural Basis of this compound Inhibition
Co-crystallization studies have indicated that this compound binds within the hydrophobic palmitic acid-binding pocket of TEAD.[1][2] It is reported to bind in a manner similar to its parent compound, flufenamic acid, but extends deeper into the pocket.[1][2] This deeper binding is thought to contribute to its improved affinity for TEAD. The precise molecular interactions, including hydrogen bonds and hydrophobic contacts between this compound and the amino acid residues lining the TEAD pocket, form the structural basis of its inhibitory activity. However, the specific details of these interactions from the co-crystal structure are not yet publicly available.
Logical Relationship of this compound Action
References
- 1. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Viability of Lymphoid Malignancy (LM-41) Cells
Introduction
This document provides detailed protocols for assessing the viability of lymphoid malignancy cells, here referred to as LM-41. While "this compound" is not a universally recognized cell line designation, the methodologies outlined are broadly applicable to various suspension lymphoid cell lines, such as DND-41 or BL-41.[1][2] Cell viability assays are crucial in drug discovery and cancer research to evaluate the effects of therapeutic compounds on cancer cells.[3][4] These assays measure cellular metabolic activity or membrane integrity to determine the number of living cells in a population.[4] This guide details protocols for three common colorimetric and dye exclusion assays: MTT, WST-1, and Trypan Blue.
1. Overview of Cell Viability Assays
Cell viability can be assessed through various methods, each with its own principles and applications.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The insoluble formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.
-
WST-1 (Water-Soluble Tetrazolium Salt-1) Assay: Similar to the MTT assay, the WST-1 assay relies on the cleavage of a tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[5][6] However, the formazan product of WST-1 is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.
-
Trypan Blue Exclusion Assay: This assay is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[7][8][9] This method allows for a direct count of viable and non-viable cells using a microscope and a hemacytometer.[7][9]
2. Data Presentation
The following tables summarize the key parameters and expected outcomes for the described cell viability assays.
Table 1: Comparison of Cell Viability Assay Parameters
| Parameter | MTT Assay | WST-1 Assay | Trypan Blue Exclusion Assay |
| Principle | Enzymatic reduction of tetrazolium salt to insoluble formazan[3] | Enzymatic reduction of tetrazolium salt to soluble formazan[5] | Dye exclusion by intact cell membranes[7][8] |
| Detection Method | Colorimetric (Absorbance at 570-590 nm)[10] | Colorimetric (Absorbance at 420-480 nm)[11] | Microscopic cell counting[7][9] |
| Incubation Time | 2-4 hours with MTT reagent[12] | 0.5-4 hours with WST-1 reagent | < 5 minutes with Trypan Blue[8][9] |
| Throughput | High (96-well plate format) | High (96-well plate format) | Low |
| Advantages | Well-established, sensitive | Simple, no solubilization step, more stable reagent | Inexpensive, provides direct cell count |
| Disadvantages | Requires a solubilization step, formazan can be toxic | Can be affected by culture medium components | Low throughput, subjective counting |
Table 2: Example Data Layout for a 96-Well Plate Assay (MTT/WST-1)
| Well(s) | Treatment | Concentration (µM) | Absorbance (OD) | % Viability |
| A1-A3 | Vehicle Control (DMSO) | 0 | Value | 100% |
| B1-B3 | Test Compound | 0.1 | Value | Calculated |
| C1-C3 | Test Compound | 1 | Value | Calculated |
| D1-D3 | Test Compound | 10 | Value | Calculated |
| E1-E3 | Positive Control (e.g., Staurosporine) | 1 | Value | Calculated |
| F1-F3 | Media Blank | N/A | Value | N/A |
3. Experimental Protocols
3.1. General Cell Culture for this compound (Suspension Cells)
-
Culture this compound cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the logarithmic growth phase for all experiments.
-
Perform a cell count and viability check using the Trypan Blue assay before seeding for experiments. Ensure viability is >95%.[7]
3.2. Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound cells
-
Complete culture medium
-
96-well flat-bottom plates
-
Test compound(s)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed this compound cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Include wells with medium only for a blank control.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations to the wells. For a vehicle control, add the same volume of the solvent (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[12]
-
Centrifugation (for suspension cells): Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.[12]
-
Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
3.3. Protocol 2: WST-1 Cell Viability Assay
Materials:
-
This compound cells
-
Complete culture medium
-
96-well flat-bottom plates
-
Test compound(s)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed this compound cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add the desired concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[13]
-
Color Development: Incubate the plate for 0.5-4 hours at 37°C. The incubation time depends on the cell type and density.
-
Absorbance Measurement: Shake the plate gently for 1 minute.[13] Measure the absorbance at 420-480 nm. A reference wavelength above 600 nm is recommended.[11]
3.4. Protocol 3: Trypan Blue Exclusion Assay
Materials:
-
This compound cell suspension
-
0.4% Trypan Blue solution[7]
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemacytometer with coverslip
-
Microscope
Procedure:
-
Sample Preparation: Take an aliquot of the cell suspension and centrifuge at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in PBS or serum-free medium, as serum proteins can interfere with the dye.[8]
-
Staining: Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (e.g., 10 µL of cells and 10 µL of dye).[7][8]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an underestimation of viability.[8][9]
-
Cell Counting: Load 10 µL of the mixture into a hemacytometer.[7] Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation:
4. Visualizations
4.1. Experimental Workflow
References
- 1. Cellosaurus cell line DND-41 (CVCL_2022) [cellosaurus.org]
- 2. Cellosaurus cell line BL-41 (CVCL_1087) [cellosaurus.org]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols for LM-41-Mediated Inhibition of Migration and Invasion in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM-41 is a novel small molecule inhibitor derived from flufenamic acid that targets the TEA Domain (TEAD) family of transcription factors.[1][2][3][4][5] In the context of oncology, particularly in breast cancer, the Hippo signaling pathway plays a crucial role in regulating cell proliferation, apoptosis, and migration. The downstream effectors of this pathway, YAP and TAZ, form a complex with TEAD to initiate the transcription of genes that promote cell growth and motility, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).[1][2] this compound has been identified as an inhibitor of the YAP-TEAD interaction, thereby downregulating the expression of these target genes.[1][2][5] Pre-clinical studies have demonstrated that this compound effectively reduces the migration of the highly metastatic human breast cancer cell line, MDA-MB-231.[1][2][3][4][5]
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on the migration and invasion of MDA-MB-231 cells. The provided methodologies are based on standard cell-based assays and can be adapted for screening and characterizing other potential anti-metastatic compounds.
Mechanism of Action: this compound and the Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ, preventing them from entering the nucleus. In many cancers, the Hippo pathway is dysregulated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation, survival, and migration. This compound exerts its anti-migratory effects by binding to TEAD and disrupting the formation of the YAP-TEAD transcriptional complex. This leads to a reduction in the expression of pro-migratory genes like CTGF and CYR61.
References
Application Notes and Protocols: Utilizing LM-41 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately recapitulate the complex cellular interactions and microenvironments of in vivo tissues compared to traditional 2D monolayer cultures. These models are invaluable tools in cancer research, drug discovery, and developmental biology. This document provides detailed application notes and protocols for the use of LM-41, a potent TEAD inhibitor, in 3D cell culture models.
This compound is a flufenamic acid-derived inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] By disrupting the interaction between TEAD and its co-activators YAP and TAZ, this compound effectively downregulates the expression of downstream target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (Cyr61), which are crucial for cell proliferation, migration, and survival.[1] Notably, this compound has been shown to inhibit the migration of human breast cancer cells.[1] These application notes will guide researchers in leveraging this compound to investigate the Hippo-YAP/TEAD signaling pathway in a physiologically relevant 3D context.
Data Presentation: Efficacy of TEAD Inhibitors in 3D Cancer Models
The following tables summarize quantitative data on the effects of TEAD inhibitors in various 3D cancer cell culture models. This data, derived from studies on compounds with similar mechanisms of action to this compound, can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of TEAD Inhibitors on 3D Spheroid Viability
| Cell Line | 3D Model Type | TEAD Inhibitor | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Spheroid | Doxorubicin | 118.70 ± 1.60 | [2] |
| MDA-MB-231 (Breast Cancer) | Spheroid | Carboplatin | >75 | [3] |
| SUM1315 (Breast Cancer) | Spheroid | Docetaxel | >10 | [4] |
| Huh7 (Liver Cancer) | Tumor Sphere | MGH-CP1 | 0.72 | [2] |
| Huh7 (Liver Cancer) | Tumor Sphere | MGH-CP12 | 0.26 | [2] |
| NCI-H226 (Mesothelioma) | Spheroid | AZ-4331 | 0.009 | [5] |
Table 2: Effect of TEAD Inhibitors on 3D Spheroid Growth and Gene Expression
| Cell Line | 3D Model Type | TEAD Inhibitor | Concentration (µM) | Effect on Spheroid Size | Change in CTGF/Cyr61 Expression | Reference |
| MeT-5A (Mesothelioma) | Spheroid | K-975 | 1 and 10 | Significant Decrease | Not Reported | [6] |
| HT-1080 (Fibrosarcoma) | Spheroid | GM6001 (MMP inhibitor) | 26.33 (IC50) | Dose-dependent decrease | Not Applicable | [7] |
| MSTO-211H (Mesothelioma) | Spheroid | ISM-6331 | 0.001 - 10 | Not Reported | Dose-dependent decrease in CCN1/CCN2 | |
| MDA-MB-231 (Breast Cancer) | Spheroid | JM7 | Not specified for 3D | Inhibition of colony formation | Inhibition of target gene expression | [6] |
Signaling Pathway
The Hippo-YAP/TEAD signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. In many cancers, this pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. Upon translocation to the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote tumor growth and metastasis. This compound acts by inhibiting the YAP/TAZ-TEAD interaction, thereby suppressing this oncogenic signaling.
Caption: The Hippo-YAP/TEAD signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effect of this compound in 3D cell culture models.
Experimental Workflow: Spheroid Formation and Treatment
This workflow outlines the general steps for generating cancer cell spheroids and treating them with this compound to assess its effects on viability and gene expression.
Caption: General workflow for spheroid formation, this compound treatment, and analysis.
Protocol 1: 3D Spheroid Formation and Viability Assay
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates and the subsequent assessment of cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
This compound (stock solution prepared in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Preparation:
-
Culture cells in a T75 flask to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
-
Spheroid Formation:
-
Prepare a cell suspension at a concentration of 2.5 x 10^4 cells/mL in complete medium.
-
Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 5,000 cells per well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a concentration range from 0.01 µM to 50 µM to determine the IC50. Include a vehicle control (DMSO) at the highest concentration used.
-
Carefully remove 100 µL of medium from each well and replace it with 100 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the spheroids with this compound for 72-96 hours.
-
-
Viability Assessment:
-
Equilibrate the CellTiter-Glo® 3D reagent and the plate containing spheroids to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: 3D Matrigel Invasion Assay
This protocol details a method to assess the effect of this compound on the invasive potential of cancer cells embedded in a Matrigel matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
24-well Transwell inserts (8 µm pore size)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/mL with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the serum-free cell suspension. Include a vehicle control.
-
Add 500 µL of the cell suspension with the respective this compound concentration to the upper chamber of the Matrigel-coated inserts.
-
Add 750 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the inserts in methanol for 10 minutes.
-
Stain the inserts with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the underside of the inserts using a microscope.
-
Count the number of invaded cells in several representative fields for each condition.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Experimental Workflow: Gene Expression Analysis
This workflow illustrates the process of analyzing changes in the expression of YAP/TEAD target genes in 3D spheroids following this compound treatment.
Caption: Workflow for analyzing gene expression changes in spheroids.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol outlines the steps to quantify the mRNA levels of YAP/TEAD target genes, such as CTGF and Cyr61, in spheroids treated with this compound.
Materials:
-
Spheroids treated with this compound (from Protocol 1)
-
RNA extraction kit suitable for 3D cultures (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (CTGF, Cyr61) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction:
-
Collect spheroids from each treatment condition.
-
Wash the spheroids with PBS.
-
Extract total RNA from the spheroids using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound treated samples relative to the vehicle control using the ΔΔCt method.
-
Conclusion
The TEAD inhibitor this compound presents a valuable tool for investigating the role of the Hippo-YAP/TEAD signaling pathway in 3D cell culture models. The protocols and data provided herein offer a comprehensive guide for researchers to explore the effects of this compound on cancer cell viability, invasion, and gene expression in a more physiologically relevant context. These studies will contribute to a deeper understanding of cancer biology and may aid in the development of novel therapeutic strategies targeting the Hippo pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Triple-Negative Breast Cancer MDA-MB-231 Cell Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
Application Notes: Determining Cell Viability and Cytotoxicity with LM-41 using the MTT Assay
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[1][2] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2][3] This protocol provides a detailed procedure for evaluating the cytotoxic effects of a novel therapeutic compound, LM-41, on a cancer cell line. By quantifying the reduction in cell viability following treatment, researchers can determine key parameters such as the IC50 (half-maximal inhibitory concentration) value of the compound.
Experimental Protocol
1. Materials and Reagents
-
Cell Line: Adherent cancer cell line of choice (e.g., PC-3, MCF-7, A549)
-
This compound Compound: Stock solution of known concentration (e.g., 10 mM in DMSO)
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT powder dissolved in sterile Phosphate Buffered Saline (PBS).[2] The solution should be filter-sterilized and protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[1]
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if available).
-
Inverted microscope
-
Sterile pipette tips and reagent reservoirs
-
2. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches the exponential growth phase (approximately 80-90% confluency).
-
Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.
-
Dilute the cell suspension in a complete growth medium to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours in a humidified CO2 incubator at 37°C to allow the cells to adhere and recover.[3]
Day 2: this compound Treatment
-
Prepare serial dilutions of the this compound stock solution in a serum-free or low-serum medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the corresponding this compound dilution to the treatment wells.
-
Include the following controls on the same plate:
-
Vehicle Control: Wells containing cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Untreated Control (100% Viability): Wells containing cells with a fresh medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
Day 3-5: MTT Assay and Data Acquisition
-
Following the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[4]
-
Return the plate to the incubator and incubate for 2-4 hours.[1][3] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
After incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure the crystals are fully dissolved.[5]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
3. Data Analysis
-
Correct for Background: Subtract the average absorbance value of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
Percent Viability = (OD of Treated Cells / OD of Untreated Control) × 100
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.[6]
Data Presentation
The quantitative results from the MTT assay should be summarized for clarity and easy comparison.
Table 1: Cytotoxic Effect of this compound on Cancer Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| 0 (Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.211 | 0.075 | 96.6 |
| 1 | 1.053 | 0.061 | 84.0 |
| 10 | 0.742 | 0.045 | 59.2 |
| 50 | 0.313 | 0.028 | 25.0 |
| 100 | 0.150 | 0.019 | 12.0 |
| Calculated IC50 | ~25 µM |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow Diagram
A flowchart of the MTT assay experimental workflow.
Hypothetical Signaling Pathway
Many anticancer agents function by inhibiting key signaling pathways that drive cell proliferation and survival.[7] The Ras-Raf-MEK-ERK (MAPK) pathway is frequently hyperactivated in various cancers and is a common therapeutic target.[8][9][10] The following diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of this pathway.
Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 8. mdpi.com [mdpi.com]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transwell Migration Assay Using LM-41 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, and tissue regeneration. In the context of oncology, the migratory and invasive capabilities of cancer cells are hallmarks of metastasis, the primary cause of cancer-related mortality. The Transwell migration assay is a widely utilized in vitro method to quantitatively assess the migratory potential of cells in response to a chemoattractant.[1][2] This application note provides a detailed protocol for conducting a Transwell migration assay using the hypothetical metastatic lung cancer cell line, LM-41. A parallel protocol for an invasion assay is also described to assess the ability of cells to degrade and move through an extracellular matrix (ECM) barrier, mimicking a key step of metastasis.[1][2][3][4]
Disclaimer: The this compound cell line is treated as a hypothetical model of a metastatic lung cancer cell line for the purpose of this protocol. Researchers should substitute the specific characteristics and culture conditions of their actual cell line.
Principle of the Assay
The Transwell assay utilizes a two-chamber system separated by a porous polycarbonate membrane.[1][5][6] Cells are seeded in the upper chamber (the insert) in a low-serum or serum-free medium. The lower chamber is filled with a medium containing a chemoattractant, typically a higher concentration of serum or a specific growth factor. This creates a chemical gradient that stimulates the cells to migrate through the pores of the membrane towards the chemoattractant.[7] After a defined incubation period, the non-migrated cells on the upper surface of the membrane are removed. The cells that have successfully traversed the membrane and are on the lower surface are then fixed, stained, and quantified.[1][5]
For the invasion assay, the principle is similar, but the upper surface of the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel™.[3][4] In this setup, cells must actively degrade the ECM barrier before they can migrate through the pores, thus providing a measure of their invasive potential.[2]
Experimental Workflow
The general workflow for a Transwell migration and invasion assay is depicted below.
Caption: Experimental workflow for Transwell migration and invasion assays.
Detailed Experimental Protocols
Materials and Reagents
-
This compound cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Transwell inserts (e.g., 24-well format with 8 µm pore size membranes)
-
Matrigel™ Basement Membrane Matrix (for invasion assay)
-
Cold, serum-free medium (for Matrigel™ dilution)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol 1: Transwell Migration Assay
1. Cell Preparation (Day 1): 1.1. Culture this compound cells in their complete growth medium until they reach 80-90% confluency. 1.2. Aspirate the growth medium and wash the cells once with sterile PBS. 1.3. Add serum-free medium to the cells and incubate for 4-24 hours. The optimal starvation time should be determined empirically for the specific cell line.
2. Assay Setup (Day 2): 2.1. Prepare the chemoattractant by adding 600 µL of complete growth medium (containing 10% FBS) to the lower wells of a 24-well plate. 2.2. Harvest the starved this compound cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes. 2.3. Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 to 1 x 10^6 cells/mL. The optimal cell seeding density needs to be determined for each cell line.[7] 2.4. Carefully place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant. 2.5. Seed 100-200 µL of the cell suspension into the upper chamber of each Transwell insert. 2.6. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time is a critical parameter and should be optimized.
3. Staining and Quantification (Day 3): 3.1. Carefully remove the Transwell inserts from the plate. 3.2. Using a cotton swab, gently remove the non-migrated cells and medium from the inside of the upper chamber. Be careful not to puncture the membrane. 3.3. Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes at room temperature. 3.4. Gently wash the inserts with PBS. 3.5. Stain the migrated cells by immersing the inserts in a 0.1% Crystal Violet solution for 10-20 minutes. 3.6. Gently wash the inserts with water to remove excess stain and allow them to air dry. 3.7. Using an inverted microscope, capture images of the stained cells from several random fields of view for each membrane. 3.8. Count the number of migrated cells per field using image analysis software like ImageJ. Calculate the average number of migrated cells for each condition.
Protocol 2: Transwell Invasion Assay
The invasion assay protocol is similar to the migration assay, with the key difference being the addition of an ECM coating to the Transwell insert.
1. Transwell Insert Coating (Day 1 or 2): 1.1. Thaw Matrigel™ on ice overnight at 4°C. All subsequent steps involving Matrigel™ should be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization. 1.2. Dilute the Matrigel™ with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL). The optimal concentration can vary between cell types and should be optimized. 1.3. Add 50-100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell insert, ensuring the membrane surface is evenly coated. 1.4. Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the gel to solidify. 1.5. The coated inserts are now ready for the cell seeding steps as described in the Transwell Migration Assay protocol (steps 2.1 to 3.8).
Data Presentation
Quantitative data from Transwell assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table provides a template for summarizing your results.
| Treatment Group | Cell Seeding Density (cells/well) | Incubation Time (hours) | Average Number of Migrated/Invaded Cells per Field (± SD) | Percent Migration/Invasion vs. Control (%) |
| Control (No Treatment) | 1 x 10^5 | 24 | 150 ± 15 | 100% |
| Drug X (10 µM) | 1 x 10^5 | 24 | 75 ± 8 | 50% |
| Drug Y (5 µM) | 1 x 10^5 | 24 | 120 ± 12 | 80% |
| siRNA against Gene Z | 1 x 10^5 | 24 | 45 ± 5 | 30% |
Note: The data presented in this table is for illustrative purposes only. SD = Standard Deviation.
Signaling Pathways in Cell Migration
Cell migration is a complex process regulated by a network of interconnected signaling pathways. A key family of proteins involved in orchestrating the cytoskeletal rearrangements necessary for cell movement are the Rho GTPases, including Rho, Rac, and Cdc42. External signals, such as growth factors binding to receptor tyrosine kinases (RTKs), can activate these pathways.
Caption: A simplified signaling pathway involved in cancer cell migration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell migration/invasion | - Suboptimal incubation time- Low chemoattractant concentration- High cell seeding density leading to clumping- Pore size of the membrane is too small for the cells | - Perform a time-course experiment (e.g., 12, 24, 48 hours)- Increase the concentration of the chemoattractant (e.g., use 20% FBS)- Optimize the cell seeding density- Use a membrane with a larger pore size |
| High background/variability | - Incomplete removal of non-migrated cells- Uneven coating of Matrigel™ (for invasion assay)- Cells migrating in the absence of a chemoattractant | - Be thorough but gentle when swabbing the top of the insert- Ensure even coating and proper polymerization of the Matrigel™- Include a negative control with serum-free medium in both chambers |
| Cells detaching from the membrane | - Over-trypsinization during cell harvesting- Harsh washing steps | - Reduce trypsinization time or use a lower concentration of trypsin- Be gentle during the washing steps |
Conclusion
The Transwell migration and invasion assays are powerful tools for investigating the metastatic potential of cancer cells. The protocols provided herein offer a robust framework for studying the migratory and invasive properties of the hypothetical this compound cell line. It is crucial to optimize key experimental parameters, such as cell seeding density, chemoattractant concentration, and incubation time, for each specific cell line and experimental setup to ensure reliable and reproducible results. These assays can be instrumental in screening anti-metastatic drugs and elucidating the molecular mechanisms that drive cancer cell motility.
References
- 1. Two cell line models to study multiorganic metastasis and immunotherapy in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecule linked to lung cancer growth and spread - ecancer [ecancer.org]
- 4. BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Authenticated Lung Cancer Cell Lines [sigmaaldrich.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. History and Classification of Human Leukemia Cell Lines - AcceGen [accegen.com]
Application Notes and Protocols: Establishing Breast Cancer Xenografts for LM-41 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing breast cancer xenograft models to evaluate the in vivo efficacy of LM-41, a TEAD inhibitor. The protocols detailed below cover cell line-derived xenografts (CDX), a widely used and reproducible method for initial efficacy screening.[1][2][3][4]
Introduction to Breast Cancer Xenografts and this compound
Breast cancer xenograft models are crucial tools in preclinical oncology research, enabling the study of tumor growth and therapeutic response in a living organism.[1][5] Cell line-derived xenograft (CDX) models, created by implanting established human cancer cell lines into immunodeficient mice, offer a consistent and reproducible system for evaluating novel anti-cancer agents.[2][3] Patient-derived xenograft (PDX) models, which involve the direct transfer of patient tumor tissue into mice, maintain the heterogeneity of the original tumor and have high predictive value for clinical outcomes.[6][7][8][9][10]
This compound is a small molecule inhibitor of TEAD, a key downstream effector of the Hippo signaling pathway.[11] By inhibiting TEAD, this compound has been shown to reduce the expression of critical cancer-related genes such as CTGF, Cyr61, and Axl, and to inhibit the migration of human breast cancer cells, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[11] This makes xenograft models an essential step in evaluating the therapeutic potential of this compound in a physiological context.
Experimental Workflow Overview
Data Presentation: Key Parameters for Xenograft Model Selection
The choice of cell line is critical for the relevance of the xenograft model. Below is a summary of commonly used breast cancer cell lines suitable for xenograft studies.
| Cell Line | Subtype | Key Characteristics | Recommended Xenograft Model |
| MDA-MB-231 | Triple-Negative (TNBC) | Aggressive, metastatic, expresses EGFR.[12] Known target for this compound.[11] | Subcutaneous or Orthotopic |
| MCF-7 | Luminal A (ER+, PR+) | Estrogen-dependent, moderate growth rate.[12] | Subcutaneous or Orthotopic (with estrogen supplementation)[13][14] |
| BT-474 | Luminal B (HER2+) | HER2-overexpressing, estrogen receptor-positive.[12] | Subcutaneous or Orthotopic (with estrogen supplementation) |
| SK-BR-3 | HER2-Enriched | High HER2 expression. | Subcutaneous |
Experimental Protocols
These protocols provide a detailed methodology for establishing subcutaneous and orthotopic breast cancer xenografts for this compound efficacy testing.
Cell Line Culture and Preparation
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.[15]
-
Cell Viability and Counting: Determine cell viability using trypan blue exclusion. A viability of >95% is required. Count the cells using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection. For subcutaneous models, a 1:1 mixture with Matrigel can enhance tumor engraftment.[15][16]
Animal Models and Husbandry
-
Animal Strain: Use female immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.[2][17]
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Housing: House the animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[17]
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[18]
Subcutaneous Xenograft Model Protocol
This model is ideal for straightforward tumor measurement and is widely used for initial efficacy studies.[1][19]
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Injection Site Preparation: Shave the right flank of the mouse and disinfect the area with 70% ethanol.[16]
-
Cell Injection: Inject 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells in a volume of 100-200 µL subcutaneously into the prepared flank.[2][20]
-
Post-Injection Monitoring: Monitor the mice daily for any signs of distress and for tumor appearance.
Orthotopic Xenograft Model Protocol
This model better mimics the tumor microenvironment and metastatic potential of breast cancer.[5][21]
-
Anesthesia and Preparation: Anesthetize the mouse and prepare the surgical area over the fourth inguinal mammary fat pad.
-
Incision: Make a small incision (5-10 mm) to expose the mammary fat pad.
-
Cell Injection: Using a fine-gauge needle, inject 1 x 10^5 to 2 x 10^6 MDA-MB-231 cells in a volume of 25-50 µL directly into the mammary fat pad.[5][20]
-
Suturing: Close the incision with surgical clips or sutures.
-
Post-Operative Care: Administer analgesics as per IACUC protocol and monitor the mice for recovery and tumor development.
This compound Efficacy Testing Protocol
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[2][22] Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[17]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration:
-
Vehicle Control Group: Administer the vehicle solution used to dissolve this compound.
-
This compound Treatment Group(s): Administer this compound at predetermined doses (e.g., 10 mg/kg, 30 mg/kg) via the appropriate route (e.g., oral gavage, intraperitoneal injection) based on its formulation and pharmacokinetic properties. The treatment schedule should be determined from preliminary studies (e.g., daily, twice daily).
-
-
Data Collection During Treatment:
-
Continue to measure tumor volume 2-3 times per week.
-
Record the body weight of each mouse at each measurement to monitor for toxicity.
-
Observe the mice for any clinical signs of adverse effects.
-
-
Endpoint Criteria: Euthanize the mice when tumors reach the maximum allowed size as per IACUC guidelines (typically 1500-2000 mm³), or if they show signs of significant distress or weight loss (>20%).
-
Tumor and Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. Weigh the tumors and collect portions for downstream analyses such as histopathology, immunohistochemistry (IHC), and molecular analysis (e.g., Western blot, qPCR) to assess target engagement and pharmacodynamic effects.
Signaling Pathway and Visualization
Hippo Signaling Pathway and this compound Inhibition
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in cancer. The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound acts by inhibiting the function of TEAD, thereby blocking the pro-tumorigenic gene expression program.
Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for establishing breast cancer xenograft models to assess the efficacy of the TEAD inhibitor, this compound. By carefully selecting the appropriate cell line and xenograft model, and by adhering to rigorous experimental procedures, researchers can generate reliable preclinical data to inform the clinical development of this promising therapeutic agent. The use of both subcutaneous and orthotopic models will provide a comprehensive understanding of this compound's anti-tumor activity and its potential impact on metastasis.
References
- 1. dovepress.com [dovepress.com]
- 2. biocytogen.com [biocytogen.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Cell Line-Derived Xenograft (CDX) models | CRO services [oncodesign-services.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. semanticscholar.org [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. pubcompare.ai [pubcompare.ai]
- 18. mdpi.com [mdpi.com]
- 19. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 20. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of YAP Localization Following LM-41 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). The subcellular localization of YAP is a primary determinant of its activity; nuclear localization allows it to bind with transcription factors, such as the TEA domain (TEAD) family, to promote the expression of genes involved in cell proliferation and survival.[1][2] Conversely, when the Hippo pathway is activated, YAP is phosphorylated and sequestered in the cytoplasm, inhibiting its transcriptional function.[2] Dysregulation of the Hippo-YAP pathway, particularly the nuclear accumulation of YAP, is implicated in the development and progression of various cancers.[1][3]
LM-41 is a recently developed small molecule inhibitor of the YAP-TEAD interaction.[4][5] By targeting TEAD, this compound aims to block the transcriptional output of nuclear YAP, thereby inhibiting the pro-tumorigenic effects of YAP activation. While the primary mechanism of this compound is understood to be the disruption of the YAP-TEAD complex, it is also valuable to investigate whether compounds like this compound have any upstream effects on the Hippo pathway that might alter the nuclear localization of YAP.
These application notes provide a detailed protocol for performing immunofluorescence staining to visualize and quantify the subcellular localization of YAP in cells treated with this compound or other potential pathway modulators.
Signaling Pathway and Experimental Workflow
To understand the context of the experiment, it is important to visualize the Hippo-YAP signaling pathway and the proposed mechanism of action for this compound.
The following diagram outlines the experimental workflow for the immunofluorescence protocol.
Quantitative Data Presentation
The primary quantitative output of this experiment is the nuclear-to-cytoplasmic (N/C) ratio of YAP fluorescence intensity. This ratio provides a quantitative measure of YAP's subcellular localization. An N/C ratio greater than 1 indicates predominantly nuclear localization, while a ratio less than 1 suggests cytoplasmic sequestration. The following table presents hypothetical data for a compound that induces cytoplasmic retention of YAP.
| Treatment Group | Concentration (µM) | Mean Nuclear YAP Intensity (a.u.) | Mean Cytoplasmic YAP Intensity (a.u.) | Nuclear-to-Cytoplasmic (N/C) Ratio |
| Vehicle Control | 0 | 1500 | 500 | 3.0 |
| This compound | 1 | 1450 | 520 | 2.8 |
| This compound | 10 | 1480 | 510 | 2.9 |
| Positive Control* | 5 | 600 | 1200 | 0.5 |
*A known inhibitor of YAP nuclear translocation.
Detailed Experimental Protocol
This protocol is optimized for mammalian cells grown on glass coverslips.
Materials and Reagents:
-
Cell line of interest (e.g., MCF-7, MDA-MB-231)[5]
-
Complete cell culture medium
-
Sterile glass coverslips
-
Multi-well plates (e.g., 24-well)
-
This compound (or other test compounds)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS
-
Primary antibody: Rabbit or Mouse anti-YAP antibody
-
Secondary antibody: Fluorescently-conjugated anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA to each well to fix the cells. Incubate for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature to permeabilize the cell membranes.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to each well to block non-specific antibody binding.
-
Incubate for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-YAP antibody in 1% BSA/PBS according to the manufacturer's recommended dilution.
-
Aspirate the blocking solution and add the diluted primary antibody to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in 1% BSA/PBS.
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution to stain the nuclei. Incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Place a drop of mounting medium onto a labeled microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope. Capture images for the DAPI channel (nuclei) and the channel corresponding to the secondary antibody's fluorophore (YAP).
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji).[8]
-
For each cell to be analyzed:
-
Use the DAPI signal to define the region of interest (ROI) for the nucleus.
-
Define the cytoplasmic ROI by creating a whole-cell ROI and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of YAP staining within the nuclear and cytoplasmic ROIs.
-
Calculate the N/C ratio by dividing the mean nuclear intensity by the mean cytoplasmic intensity.
-
-
Analyze a sufficient number of cells per condition (e.g., >50) to ensure statistical significance.
-
Conclusion
This protocol provides a robust method for assessing the subcellular localization of YAP following treatment with compounds such as this compound. By quantifying the nuclear-to-cytoplasmic ratio of YAP, researchers can determine if a test compound influences the Hippo signaling pathway upstream of the YAP-TEAD interaction, providing valuable insights into its mechanism of action and potential therapeutic applications.
References
- 1. New insights into posttranslational modifications of Hippo pathway in carcinogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo signaling pathway in leukemia: function, interaction, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Nuclear Import and Export of YAP and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAML1/2 promote YAP/TAZ nuclear localization and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LM-41 solubility and stability in cell culture media
LM-41 Technical Support Center
Disclaimer: this compound is a fictional compound. The data, protocols, and troubleshooting advice provided below are representative examples based on common challenges with small molecule compounds in cell culture and are intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For initial stock solution preparation, it is highly recommended to use anhydrous Dimethyl Sulfoxide (DMSO). This compound exhibits excellent solubility in DMSO, allowing for the preparation of a concentrated, stable stock solution (e.g., 10-50 mM). Always use high-purity, anhydrous DMSO to prevent hydrolysis of the compound.
Q2: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue and is often due to the final concentration of this compound exceeding its solubility limit in the medium. Here are some steps to address this:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if your experimental design allows.
-
Increase the DMSO Carryover (with caution): Ensure the final DMSO concentration in your media does not exceed 0.5%, as higher concentrations can be toxic to many cell lines. However, a slight increase in the DMSO percentage (e.g., from 0.1% to 0.2%) might help keep the compound in solution.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the medium.
Q3: How stable is this compound in complete cell culture media at 37°C?
The stability of this compound can vary depending on the specific components of the cell culture medium. In general, it is recommended to prepare fresh this compound-containing media for each experiment. If long-term incubation is necessary, it is advisable to replace the media every 24-48 hours to ensure a consistent concentration of the active compound. Refer to the stability data in the tables below for more specific information.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | 1. Degradation of this compound in stock solution due to improper storage (e.g., exposure to light, moisture, or frequent freeze-thaw cycles).2. Variability in the final concentration due to precipitation. | 1. Aliquot the this compound stock solution into single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.2. Visually inspect the media for any signs of precipitation after adding this compound. If observed, refer to the solubility troubleshooting steps in the FAQ. |
| High levels of cell death or unexpected off-target effects. | 1. The final concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.2. The concentration of this compound used is above the cytotoxic threshold for the specific cell line. | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%. Run a vehicle control (media with the same concentration of DMSO but without this compound) to assess solvent toxicity.2. Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your cell line. |
| Precipitate forms in the stock solution during storage. | The stock solution was not prepared with anhydrous DMSO, or it has absorbed moisture over time. | Discard the stock solution and prepare a fresh one using high-purity, anhydrous DMSO. Ensure the vial is tightly capped and properly sealed during storage. |
Data on this compound Solubility and Stability
Table 1: Solubility of this compound in Common Cell Culture Media
| Medium | Serum Concentration | Maximum Solubility (µM) at 37°C | Observations |
| DMEM | 10% FBS | 50 | Clear solution up to 50 µM; fine precipitate observed at 75 µM. |
| RPMI-1640 | 10% FBS | 40 | Clear solution up to 40 µM; visible cloudiness at 60 µM. |
| DMEM/F12 | 5% FBS | 60 | Higher solubility likely due to different salt concentrations. |
| Serum-Free Medium | N/A | 15 | Significantly lower solubility in the absence of serum proteins. |
Table 2: Stability of this compound (20 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) | Degradation Products |
| 0 | 100 | Not Detected |
| 8 | 95.2 | Minor peaks observed via HPLC. |
| 24 | 85.1 | Increase in degradation products. |
| 48 | 68.9 | Significant degradation observed. |
| 72 | 45.3 | Major degradation; biological activity likely reduced. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication step can be used if necessary. e. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. f. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Solubility in Cell Culture Media
-
Materials: this compound stock solution, cell culture medium, sterile tubes, 37°C incubator.
-
Procedure: a. Pre-warm the cell culture medium to 37°C. b. Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). c. Incubate the tubes at 37°C for 2 hours. d. Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. e. For a more quantitative assessment, the samples can be centrifuged, and the concentration of this compound in the supernatant can be measured using HPLC or a suitable spectrophotometric method.
Visualizations
Caption: General experimental workflow for using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
potential cytotoxicity of LM-41 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the TEAD inhibitor, LM-41, particularly when investigating its potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions by disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[2][3][4][5] By inhibiting the YAP-TEAD complex, this compound prevents the transcription of target genes involved in cell proliferation, survival, and migration.
Q2: We are observing a decrease in cytotoxicity at the highest concentrations of this compound, resulting in a "U-shaped" dose-response curve. What could be the cause?
This is a phenomenon that can occur with various compounds at high concentrations. Several factors could be at play:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the cell culture medium. These precipitates can interfere with the assay readings, leading to artificially inflated cell viability signals. Visually inspect the wells under a microscope for any signs of precipitation.
-
Off-Target Effects: At very high concentrations, this compound might engage with unintended molecular targets, leading to effects that counteract its primary cytotoxic mechanism.
-
Assay Interference: The compound itself may directly interact with the assay reagents. For example, it could chemically reduce a tetrazolium salt (like MTT or MTS) or have inherent fluorescent properties that interfere with resazurin-based assays, leading to a false positive signal for viability.
Q3: Our cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?
Inconsistent results in cell viability assays can arise from several factors:
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure a consistent cell seeding density across all wells and experiments.
-
Compound Storage and Handling: this compound, like many small molecules, can be sensitive to freeze-thaw cycles. Aliquot the stock solution upon receipt and store it at the recommended temperature to maintain its stability.
-
Reagent Quality and Preparation: Ensure that all assay reagents are within their expiration date, stored correctly (e.g., protected from light), and prepared fresh for each experiment.
-
Incubation Time: The duration of compound exposure can influence the cytotoxic effect. Standardize the incubation time for all experiments to ensure reproducibility.
Q4: We observe over 100% cell viability in some of our this compound treatment groups compared to the vehicle control. What does this indicate?
Observing viability greater than 100% can be due to:
-
Increased Metabolic Activity: this compound might be inducing an increase in cellular metabolism or mitochondrial activity without a corresponding increase in cell number. This is a common artifact of metabolic-based viability assays (e.g., MTT, MTS).
-
Cell Proliferation: At certain concentrations, some compounds can paradoxically stimulate cell proliferation.
-
Assay Interference: As mentioned previously, direct interaction of this compound with the assay reagents can lead to a false signal.
-
Uneven Cell Seeding: Fewer cells in the control wells compared to the treatment wells can also lead to this result.
Troubleshooting Guides
Guide 1: Investigating Unexpected Dose-Response Curves
If you observe a non-sigmoidal or U-shaped dose-response curve with this compound, follow these steps to troubleshoot:
Experimental Workflow for Troubleshooting Dose-Response Curves
Caption: Troubleshooting workflow for unexpected dose-response curves.
Guide 2: General Protocol for Assessing this compound Induced Cytotoxicity
This workflow outlines a general approach to characterize the cytotoxic effects of this compound.
General Cytotoxicity Assessment Workflow
Caption: A general workflow for assessing compound-induced cytotoxicity.
Data Presentation
Table 1: Example Data for Troubleshooting Assay Interference with this compound
| Concentration (µM) | Cell Viability (%) (MTS Assay) | Cell Viability (%) (LDH Release Assay) | Cell-Free MTS Assay (Absorbance at 490 nm) |
| 0 (Vehicle) | 100 | 100 | 0.05 |
| 1 | 95 | 98 | 0.06 |
| 5 | 75 | 80 | 0.08 |
| 10 | 52 | 55 | 0.10 |
| 25 | 40 | 45 | 0.25 |
| 50 | 65 | 40 | 0.50 |
| 100 | 85 | 35 | 0.95 |
This is hypothetical data for illustrative purposes.
Table 2: Example IC50 Values of a TEAD Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Used |
| MSTO-211H | Mesothelioma | 5.2 | Resazurin |
| NCI-H2052 | Mesothelioma | 8.7 | Resazurin |
| MDA-MB-231 | Breast Cancer | 12.5 | MTS |
| PANC-1 | Pancreatic Cancer | 15.1 | CellTiter-Glo |
This data is based on publicly available information for TEAD inhibitors and is for comparative purposes.[6]
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 490 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTS assay protocol.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Cell Lysis (Positive Control): To determine maximum LDH release, add a lysis buffer to control wells.
Mandatory Visualization
Hippo-YAP-TEAD Signaling Pathway
Caption: The Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancerbiomed.org [cancerbiomed.org]
- 4. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment [mdpi.com]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
optimizing LM-41 treatment duration and concentration
Technical Support Center: Optimizing LM-41 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration and concentration of this compound, a novel kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X, a key enzyme in the Growth Factor Y (GFY) signaling pathway. By binding to the ATP-binding site of Kinase X, this compound prevents its phosphorylation and activation, which subsequently blocks downstream signaling cascades involved in cell proliferation and survival.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For long-term stability, store the aliquots at -80°C.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range will help in identifying the concentrations at which this compound shows biological activity, cytotoxicity, or has no effect.
Q4: What are the optimal incubation times for this compound treatment?
A4: The ideal incubation time depends on the experimental endpoint. For assessing rapid signaling events, such as the phosphorylation of direct downstream targets of Kinase X, shorter incubation periods of 1 to 6 hours may be sufficient. For endpoints like cell viability or apoptosis, longer incubation times of 24, 48, or 72 hours are typically necessary.[1][2] A time-course experiment is recommended to determine the optimal duration for your specific cell line and assay.
Q5: What is the difference between IC50 and EC50?
A5: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological or biochemical function by 50%.[3] In contrast, the EC50 (half-maximal effective concentration) is the concentration of a drug that produces a half-maximal response.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death Even at Low Concentrations | Error in dilution calculations. | Double-check all calculations for your serial dilutions. |
| Cells are overly sensitive or stressed. | Ensure cells are healthy and not overly confluent before treatment. Stressed cells can be more susceptible to drug effects.[2] | |
| Incubation time is too long. | Perform a time-course experiment with shorter incubation periods (e.g., 2, 4, 8, 12 hours).[2] | |
| No Observable Effect at High Concentrations | This compound may have low potency in your cell model. | Verify the expression and activity of Kinase X in your chosen cell line. |
| Compound instability or precipitation. | Confirm that this compound is soluble in your culture medium and has not precipitated. Prepare fresh dilutions for each experiment.[2] | |
| Insufficient incubation time. | The compound may require a longer duration to elicit a response. Increase the incubation time.[2] | |
| High Variability Between Replicate Wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy.[1] |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile medium or PBS.[1][4] | |
| Inconsistent incubation times. | Standardize all incubation and treatment times across experiments.[1] | |
| Unexpected Bell-Shaped Dose-Response Curve | Off-target effects at high concentrations. | Investigate potential off-target activities of this compound. |
| Compound precipitation at high concentrations. | Visually inspect for any precipitation in the wells with high concentrations and consider testing a narrower concentration range.[1] |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Screening
| Assay Type | Concentration Range | Rationale |
| Biochemical Kinase Assay | 0.1 nM - 10 µM | To determine the direct inhibitory effect on purified Kinase X. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 nM - 100 µM | To assess the dose-dependent effect on cell proliferation and identify the IC50. |
| Target Engagement (e.g., Western Blot for p-Kinase X) | 10 nM - 10 µM | To confirm this compound is engaging its target within the cell. |
| Apoptosis Assay (e.g., Caspase-Glo, Annexin V) | 100 nM - 50 µM | To measure the induction of apoptosis following treatment. |
Table 2: Suggested Time Points for Time-Course Experiments
| Endpoint | Suggested Time Points | Rationale |
| Target Phosphorylation | 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr | To capture the rapid inhibition of Kinase X activity. |
| Gene Expression (e.g., qPCR of target genes) | 0, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr | To assess the downstream effects on gene transcription. |
| Cell Viability / Proliferation | 0, 24 hr, 48 hr, 72 hr | To determine the long-term effects on cell growth. |
| Apoptosis Induction | 0, 6 hr, 12 hr, 24 hr, 48 hr | To monitor the progression of programmed cell death. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a complete culture medium. A common starting range is 200 µM down to 2 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Kinase X Phosphorylation
This protocol is for assessing the inhibition of Kinase X phosphorylation by this compound.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for phosphorylated Kinase X (p-Kinase X) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total Kinase X or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: this compound inhibits the GFY signaling pathway by targeting Kinase X.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
Technical Support Center: Assessing Off-Target Effects of 9-ING-41 (Elraglusib) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of 9-ING-41 (elraglusib), a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is 9-ING-41 and what is its primary target?
A1: 9-ING-41, also known as elraglusib, is a selective, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and signaling pathways frequently dysregulated in cancer, such as the Wnt/β-catenin and PI3K/Akt pathways.[3][4][5]
Q2: Why is it important to assess the off-target effects of 9-ING-41?
A2: Assessing off-target effects is critical for several reasons. Unintended interactions with other kinases or proteins can lead to misinterpretation of experimental results, unexpected cellular phenotypes, or toxicity.[6] For 9-ING-41, understanding its complete selectivity profile is essential to confidently attribute observed anti-cancer effects to the inhibition of GSK-3β. Recent studies suggest that the anti-lymphoma properties of elraglusib may be attributable to off-target activities rather than GSK-3 inhibition.[6]
Q3: What are the known or suspected off-target effects of 9-ING-41?
A3: While 9-ING-41 is considered a selective GSK-3β inhibitor, recent evidence suggests it may have other functionally important targets. A 2023 study indicated that the anti-lymphoma effects of elraglusib might not be due to GSK-3β inhibition and that cell-free kinase screening identified other targets, including PIM kinases and MST2.[6] PIM kinases are a family of serine/threonine kinases involved in cancer cell proliferation and survival.[7][8][9]
Q4: How does inhibition of GSK-3β by 9-ING-41 affect downstream signaling pathways?
A4: As a key regulator in multiple signaling cascades, inhibition of GSK-3β by 9-ING-41 can have widespread effects. On-target effects include the modulation of the Wnt/β-catenin pathway, often leading to the stabilization of β-catenin.[1][4] It also impacts the PI3K/Akt/mTOR pathway.[4][10] Downstream consequences observed in cancer cells following 9-ING-41 treatment include downregulation of c-MYC and survivin, leading to cell cycle arrest and apoptosis.[1][4]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
Question: My cancer cells treated with 9-ING-41 are showing a phenotype (e.g., apoptosis, decreased proliferation) that doesn't correlate with the known functions of GSK-3β in this cell line. Could this be an off-target effect?
Answer: Yes, this is a strong possibility. While these phenotypes can be on-target effects of GSK-3β inhibition, they could also be mediated by off-target interactions, especially with kinases like PIM or MST2.[6]
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that 9-ING-41 is engaging GSK-3β in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Use a Structurally Different GSK-3β Inhibitor: Treat your cells with another well-characterized and structurally distinct GSK-3β inhibitor (e.g., CHIR-99021). If this compound does not reproduce the phenotype seen with 9-ING-41, it suggests an off-target effect of 9-ING-41.
-
Rescue Experiment: If possible, transfect your cells with a drug-resistant mutant of GSK-3β. If the phenotype is not rescued, it is likely due to off-target effects.
-
Investigate Known Off-Targets: Assess the activity of known off-targets, such as PIM kinases, in your cells following 9-ING-41 treatment. You can do this by examining the phosphorylation of known PIM kinase substrates.
Issue 2: Cytotoxicity at Concentrations Expected to be Selective for GSK-3β
Question: I'm observing significant cytotoxicity in my cancer cell line at low micromolar concentrations of 9-ING-41, which I expected to be selective for GSK-3β. Is this an on-target or off-target effect?
Answer: This could be either. Some cancer cells are highly dependent on GSK-3β for survival, making its inhibition cytotoxic (on-target). However, cytotoxicity could also arise from the inhibition of other essential kinases (off-target).
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response curve for both inhibition of GSK-3β activity (e.g., by measuring phosphorylation of a direct substrate like glycogen synthase) and cell viability (e.g., using an MTS assay). A significant discrepancy between the IC50 for target inhibition and the IC50 for cytotoxicity may suggest off-target effects.
-
Kinome-Wide Profiling: To definitively identify off-targets responsible for cytotoxicity, a kinome-wide selectivity screen (e.g., using a Kinobeads assay followed by mass spectrometry) is the most comprehensive approach.
-
siRNA/shRNA Knockdown: Use RNA interference to knock down GSK-3β. If the cytotoxicity observed with 9-ING-41 is more potent than that seen with GSK-3β knockdown, it points towards off-target-mediated cell death.
Issue 3: Lack of an Expected Phenotype Despite Confirmed GSK-3β Inhibition
Question: I have confirmed that 9-ING-41 is inhibiting GSK-3β in my cells, but I am not observing the expected downstream effects on the Wnt/β-catenin pathway (e.g., β-catenin stabilization). What could be the reason?
Answer: This could be due to several factors related to the specific cellular context of your cancer cell line.
Troubleshooting Steps:
-
Cell Line-Specific Pathway Wiring: The regulation of the Wnt/β-catenin pathway can be complex and vary between cell lines. Your cells may have mutations or compensatory mechanisms that make them resistant to β-catenin stabilization upon GSK-3β inhibition.
-
Assay Sensitivity: Ensure your western blot or other readout for β-catenin levels is sensitive enough to detect changes.
-
Off-Target Pathway Modulation: It is possible that an off-target effect of 9-ING-41 is counteracting the expected on-target effect. For example, inhibition of an unknown kinase could be promoting β-catenin degradation through a separate mechanism.
Data Presentation
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| GSK-3β (On-Target) | 10 | 95% |
| PIM1 (Off-Target) | 150 | 70% |
| MST2 (Off-Target) | 300 | 55% |
| CDK2 (Off-Target) | >1000 | 20% |
| ERK1 (Off-Target) | >10000 | <10% |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of 9-ING-41 with its target protein, GSK-3β, in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Culture cancer cells to near confluency and treat with 9-ING-41 at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble GSK-3β by western blotting using a specific antibody. An increase in the amount of soluble GSK-3β at higher temperatures in the 9-ING-41-treated samples compared to the vehicle control indicates target engagement.
Kinobeads Assay for Off-Target Profiling
This chemical proteomics approach is used to identify the kinase targets of an inhibitor from a complex cell lysate. It relies on the competition between the free inhibitor (9-ING-41) and immobilized, broad-spectrum kinase inhibitors on beads.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from your cancer cell line of interest, ensuring that kinases remain in their active state.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of 9-ING-41 or a vehicle control.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow the binding of kinases that are not inhibited by 9-ING-41.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: The potency of 9-ING-41 for each identified kinase is determined by the decrease in its binding to the Kinobeads at increasing concentrations of the inhibitor. This allows for the generation of a comprehensive selectivity profile.
Visualizations
References
- 1. cusabio.com [cusabio.com]
- 2. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actuatetherapeutics.com [actuatetherapeutics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting of PIM Kinases Shows Single Agent Efficacy and Synergizes With BCL2 Inhibitors in Diffuse Large B Cell Lymphoma of the ABC Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Pim kinases for cancer treatment: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actuatetherapeutics.com [actuatetherapeutics.com]
Technical Support Center: Determining the IC50 of LM-41 in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of inhibitors like LM-41. This resource includes frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important?
A1: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug or compound that is required to inhibit a specific biological or biochemical process by 50%.[1] It is a critical measure of the potency of a drug; a lower IC50 value indicates a more potent compound.[1] This metric is fundamental in drug discovery and development for comparing the effectiveness of different compounds and for selecting candidates for further investigation.
Q2: Which assay is commonly used to determine the IC50 of a compound like this compound?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity, which can be used to determine the IC50 of a compound.[2][3] The assay measures the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.
Q3: What is the mechanism of action for this compound?
A3: this compound is described as a flufenamic acid-derived TEAD (Transcriptional Enhanced Associate Domain) inhibitor.[4] It has been shown to reduce the expression of downstream targets such as CTGF, Cyr61, and Axl, and it inhibits the migration of human MDA-MB-231 breast cancer cells.[4]
Disclaimer: Initial literature searches also returned information for a compound referred to as "loonamycin (LM)" with reported IC50 values in breast cancer cell lines. It is crucial to verify if "loonamycin (LM)" is identical to "this compound" as they may be different compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cell viability is over 100% at low drug concentrations. | 1. The tumor cell lines in the control wells are overgrowing and some are dying, leading to a lower MTT signal compared to wells with low drug concentrations where growth is slightly inhibited but all cells are viable.[5]2. The compound may stimulate cell metabolism or proliferation at low concentrations (a hormetic effect). | 1. Perform a time-course experiment with control cells to determine the optimal cell seeding density and incubation time for maximal MTT incorporation without overgrowth.[5]2. If the effect is reproducible, it may be a real biological phenomenon. Report the observation and consider using non-linear regression models that can accommodate such data.[5] |
| High variability between replicate wells. | 1. Uneven cell seeding.2. "Edge effect" where wells on the periphery of the plate evaporate more quickly.[5]3. Incomplete dissolution of formazan crystals. | 1. Ensure thorough mixing of the cell suspension before and during plating.2. Fill the outer wells of the 96-well plate with sterile PBS or media without cells to minimize evaporation from the experimental wells.[2][5]3. After adding the solubilizing agent (e.g., DMSO), shake the plate for at least 10 minutes to ensure all formazan crystals are dissolved before reading the absorbance.[2] |
| Low absorbance readings in all wells. | 1. Insufficient number of viable cells.2. MTT solution is old or has been improperly stored.3. Insufficient incubation time with MTT. | 1. Increase the initial cell seeding density or lengthen the culture period before adding the drug.2. Prepare fresh MTT solution and store it protected from light at 4°C.[2]3. Ensure an incubation time of 4-6 hours for the MTT reagent to be metabolized.[2] |
| Unexpectedly high IC50 value. | 1. The compound may have low potency in the chosen cell line.2. The compound may have precipitated out of the solution at higher concentrations.3. The compound may interfere with the MTT assay chemistry.[6] | 1. Test the compound in other, potentially more sensitive, cell lines.2. Check the solubility of your compound in the culture medium. Prepare fresh dilutions for each experiment.3. To check for interference, run controls with the compound in cell-free wells containing medium and MTT.[6] Consider using an alternative cytotoxicity assay like the neutral red uptake assay.[6] |
IC50 Values of Loonamycin (LM) in Breast Cancer Cell Lines
The following table summarizes the reported IC50 values for loonamycin (LM) after 48 hours of treatment.
| Cell Line | IC50 (µM) |
| MCF-7 | 0.517 |
| MDA-MB-231 | 0.197 |
| MDA-MB-468 | 0.372 |
| (Data sourced from a study on the anticancer effects of loonamycin (LM)).[7] |
Detailed Experimental Protocol: MTT Assay for IC50 Determination
This protocol is a standard procedure for determining the IC50 of a test compound on adherent cell lines.[2]
Materials:
-
Test compound (e.g., this compound)
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of the solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[2][9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic model) to determine the IC50 value.[10]
-
Visualizations
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: Hypothetical inhibition of the TEAD signaling pathway by this compound.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
best practices for storing and handling LM-41
Welcome to the technical support center for LM-41, a potent, Flufenamic acid-derived TEAD inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by binding to the central palmitate-binding pocket of TEAD proteins. This binding event is thought to allosterically inhibit the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). The disruption of the YAP/TAZ-TEAD complex leads to the downregulation of downstream target genes, such as CTGF and CYR61, which are involved in cell proliferation, migration, and survival.
2. What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 140 mg/mL (455.55 mM) achievable with the help of an ultrasonic bath.
3. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound powder in high-purity, anhydrous DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. For example, to make a 10 mM stock solution, you would dissolve 3.0732 mg of this compound in 1 mL of DMSO. It is crucial to ensure the powder is completely dissolved before use.
4. What are the best practices for storing this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Long-term | Protect from light, store under nitrogen. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Protect from light, store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light, store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
5. What safety precautions should be taken when handling this compound?
As with any chemical reagent, appropriate safety measures should be followed. Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that this compound has been stored correctly according to the recommended conditions (see storage table). Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. To check the integrity of your compound, consider analytical methods like mass spectrometry if available.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Verify the calculations for your stock solution and final working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting point for many cancer cell lines, such as MDA-MB-231, is in the low micromolar range.
-
-
Possible Cause 3: Solubility Issues.
-
Troubleshooting Step: Ensure that the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) to prevent precipitation of this compound and to avoid solvent-induced cytotoxicity. When diluting the DMSO stock solution into your aqueous culture medium, add it dropwise while gently mixing. Visually inspect the medium for any signs of precipitation.
-
-
Possible Cause 4: Cell Line Resistance.
-
Troubleshooting Step: Some cell lines may be inherently resistant to TEAD inhibitors. This could be due to mutations in the Hippo pathway or activation of compensatory signaling pathways. Consider using a positive control cell line known to be sensitive to TEAD inhibition, such as MDA-MB-231. If resistance is suspected, you may need to investigate the underlying mechanisms, such as assessing the baseline activity of the YAP/TAZ-TEAD pathway in your cells.
-
Problem 2: High background or off-target effects observed in experiments.
-
Possible Cause 1: Non-specific Binding.
-
Troubleshooting Step: As a derivative of Flufenamic acid, this compound may have off-target effects, particularly at higher concentrations. Flufenamic acid itself is known to modulate various ion channels. To minimize off-target effects, use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
-
Possible Cause 2: Vehicle Control Issues.
-
Troubleshooting Step: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as in your this compound treated samples. This will help you to distinguish the effects of the compound from the effects of the solvent.
-
-
Possible Cause 3: Assay-specific Artifacts.
-
Troubleshooting Step: For imaging-based assays, ensure that this compound does not have autofluorescent properties that could interfere with your measurements. For biochemical assays, confirm that this compound does not directly interfere with the assay components (e.g., enzymes, substrates).
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by sonication in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]
-
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
-
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
-
Procedure:
-
Seed cells in the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 6, 12, and 24 hours) using a microscope.
-
Quantify the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial scratch area for each treatment condition.[2][3][4][5][6]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound. Please note that optimal concentrations and incubation times may vary depending on the cell line and specific experimental conditions and should be determined empirically.
| Parameter | Value | Cell Line | Assay | Source |
| Solubility in DMSO | 140 mg/mL (455.55 mM) | N/A | N/A | Supplier Data |
| Reported Activity | Strong reduction of CTGF, Cyr61, Axl, and NF2 expression | MDA-MB-231 | Gene Expression | [7] |
| Reported Activity | Strongest reduction of cell migration among tested compounds | MDA-MB-231 | Cell Migration Assay | [7] |
| Example IC50 of a TEAD inhibitor | 34.8 nM | MDA-MB-231-TEAD-luc | Luciferase Reporter Assay | [1] |
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a wound healing assay using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Bayer describes new TEAD inhibitors for cancer | BioWorld [bioworld.com]
- 2. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wound healing assay - Wikipedia [en.wikipedia.org]
- 4. clyte.tech [clyte.tech]
- 5. academic.oup.com [academic.oup.com]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Overcoming Resistance to LM-41 in Cancer Cell Lines
For Research Use Only.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering resistance to the novel targeted therapy, LM-41. The information herein is designed to help troubleshoot common experimental issues, understand the underlying mechanisms of resistance, and develop strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. What are the potential causes?
A1: Acquired resistance to targeted therapies like this compound is a common phenomenon and can arise from various molecular changes within the cancer cells.[1][2][3] The primary causes can be broadly categorized as:
-
On-Target Alterations: These are genetic changes in the direct molecular target of this compound. A common mechanism is the acquisition of secondary mutations in the target protein that prevent this compound from binding effectively.[3][4][5] Another possibility is the amplification of the gene encoding the target protein, leading to its overexpression to a level that overwhelms the inhibitory effect of the drug.[5][6][7]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary this compound target.[6][8][9][10][11] For instance, if this compound targets the MAPK pathway, cells might upregulate signaling through the PI3K/AKT pathway to maintain proliferation and survival.[8][9][11][12]
-
Increased Drug Efflux: Cancer cells can overexpress transporter proteins, such as P-glycoprotein (MDR1), which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[7][10][13][14]
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer broad drug resistance.[6][10][15] Additionally, a small subpopulation of cancer stem cells (CSCs) with inherent resistance may be selected for and expanded during treatment.[6][13]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[16][17] This is typically determined using a cell viability assay.
Q3: What are the initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?
A3: A systematic approach is recommended. Start by sequencing the gene of the known target of this compound to check for secondary mutations.[18] Concurrently, use Western blotting to assess the activation status of key signaling pathways known to be involved in cancer cell survival and proliferation, such as MAPK/ERK and PI3K/AKT/mTOR.[8][11][19] Gene expression analysis, for example through RNA sequencing, can provide a broader view of the changes in the resistant cells, including the upregulation of drug efflux pumps or markers of EMT.[16]
Q4: What strategies can I employ to overcome this compound resistance in my cancer cell line models?
A4: Overcoming resistance often involves combination therapies.[13][15][20][21][22][23] Based on the identified resistance mechanism, you can:
-
Combine with other targeted therapies: If a bypass pathway is activated, a combination of this compound with an inhibitor of that pathway can be effective.[15][23] For example, if the PI3K/AKT pathway is upregulated, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.[9]
-
Use inhibitors of drug efflux pumps: If increased drug efflux is the cause, co-administration of this compound with an inhibitor of the specific efflux pump can increase the intracellular concentration of this compound.[15]
-
Explore immunotherapy combinations: In some contexts, combining targeted therapies with immunotherapies like checkpoint inhibitors can enhance the immune system's ability to eliminate resistant cancer cells.[15][24][25]
Troubleshooting Guides
Problem 1: Failure to Generate an this compound-Resistant Cell Line
Issue: Despite continuous culture with increasing concentrations of this compound, the cancer cell line is not developing resistance.
| Possible Cause | Suggested Solution |
| Sub-optimal Initial Drug Concentration | The starting concentration of this compound may be too high, causing widespread cell death, or too low to provide sufficient selective pressure.[26] First, determine the IC50 of this compound for your parental cell line.[26] Begin the resistance induction with a concentration at or slightly below the IC50.[26][27] |
| Inappropriate Dose Escalation | Increasing the drug concentration too quickly or in large increments may not allow cells enough time to adapt.[26] Employ a gradual dose escalation strategy, increasing the concentration by 1.5 to 2-fold only after the cells have resumed a stable growth rate at the current concentration.[26][28] |
| Intrinsic Cell Line Characteristics | Some cell lines may be inherently resistant or may not readily acquire resistance due to their genetic makeup.[26] If possible, try generating a resistant line from a different parental cell line known to be initially sensitive to this compound. |
| Drug Instability | This compound may degrade in the cell culture medium over time. Prepare fresh stock solutions and media containing this compound regularly.[26] |
Problem 2: Inconsistent Results in this compound-Resistant vs. Sensitive Cell Lines
Issue: Experimental results comparing the resistant and sensitive cell lines are not reproducible.
| Possible Cause | Suggested Solution |
| Heterogeneous Resistant Population | The resistant cell line may be a mixed population of cells with different resistance mechanisms and levels.[26] Perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones.[26] Characterize each clone to select one with a stable and desired resistance profile. |
| Genetic Instability | The resistant cell line may be genetically unstable, leading to ongoing evolution.[26] Regularly re-evaluate the IC50 of the resistant line and consider creating a frozen stock of a validated clone at an early passage number. |
| Differences in Growth Rate | The resistant cells may have a different proliferation rate than the parental cells, which can affect experimental outcomes. Account for differences in proliferation rates when analyzing data from viability and other assays.[29] |
Data Presentation: Characterization of this compound Resistance
Table 1: Comparative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| NSCLC-A549 | 50 | 1250 | 25 |
| Breast-MCF7 | 25 | 800 | 32 |
| Colon-HCT116 | 75 | 2100 | 28 |
| Melanoma-A375 | 40 | 1500 | 37.5 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Efficacy of Combination Therapies in this compound Resistant NSCLC-A549 Cells
| Treatment | This compound (1 µM) | PI3K Inhibitor (0.5 µM) | This compound + PI3K Inhibitor |
| % Cell Viability | 85% | 70% | 25% |
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathways in this compound Resistance
Caption: Mechanisms of resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for analyzing this compound resistance.
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and this compound-resistant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 3. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemotherapy Resistance - Chemocare [chemocare.com]
- 8. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 9. medscape.com [medscape.com]
- 10. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. cancercenter.com [cancercenter.com]
- 19. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 23. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Culture Academy [procellsystem.com]
- 29. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Improving the Bioavailability of LM-41 for In Vivo Studies
Welcome to the technical support center for researchers working with LM-41. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the bioavailability of this potent TEAD inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] As a key downstream effector of the Hippo signaling pathway, TEAD plays a critical role in cell proliferation and survival.[2][3][4] By inhibiting TEAD, this compound can suppress the transcription of pro-proliferative and anti-apoptotic genes.[1][2] Like many targeted therapies, particularly those that are poorly soluble in water, this compound may exhibit low oral bioavailability. This can lead to high variability in plasma concentrations and potentially limit its therapeutic efficacy in in vivo models.[5]
Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble compounds like this compound?
A2: For compounds with low aqueous solubility (likely BCS Class II or IV), several formulation strategies can significantly enhance oral bioavailability. The most common and effective approaches include:
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This enhances the drug's dissolution rate and can lead to a supersaturated state in the gastrointestinal tract, thereby improving absorption.[1][6][7]
-
Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][9] This pre-dissolved state of the drug can bypass the dissolution step, which is often the rate-limiting step for absorption.[10]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution velocity.[1][11]
The choice of strategy depends on the specific physicochemical properties of this compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations of this compound following oral administration.
-
Potential Cause: Inconsistent dissolution of this compound in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Standardize feeding conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.
-
Optimize the formulation: Consider implementing one of the bioavailability enhancement strategies detailed below. A lipid-based formulation like a SEDDS can often reduce the impact of physiological variables on absorption.
-
Increase sample size: A larger number of animals per group can help to statistically manage high variability.
-
Issue 2: Low oral bioavailability of this compound despite evidence of good membrane permeability.
-
Potential Cause: This profile is characteristic of a Biopharmaceutical Classification System (BCS) Class II drug, where absorption is limited by its poor solubility and slow dissolution rate.[6]
-
Troubleshooting Steps:
-
Enhance drug dissolution: The primary goal is to increase the concentration of dissolved this compound at the site of absorption.
-
Implement formulation strategies: Both solid dispersions and SEDDS are excellent candidates for improving the bioavailability of BCS Class II compounds. The tables below provide a comparison of their effectiveness.
-
Data Presentation: Comparative Efficacy of Formulation Strategies
The following tables summarize the reported improvements in bioavailability for various poorly soluble drugs using different formulation technologies. This data can help guide your selection of a suitable strategy for this compound.
Table 1: Enhancement of Bioavailability with Solid Dispersions
| Drug | Polymer Carrier | Fold Increase in AUC (Compared to Pure Drug) | Animal Model |
| Ritonavir | Gelucire | ~2.5 | Rats |
| Repaglinide | PEG 8000, Pluronic F 127, Gelucire 44/14 | ~2 | Rats |
| Niclosamide | PEG 6000, P 188 | Not specified, but significantly enhanced | Rats |
| Ezetimibe | HPMC, PVP | ~4.5 (SESD) | Rats |
AUC: Area Under the Curve, a measure of total drug exposure. SESD: Solvent Evaporated Solid Dispersion
Table 2: Enhancement of Bioavailability with Lipid-Based Formulations (SEDDS)
| Drug | Formulation Components | Fold Increase in AUC (Compared to Pure Drug/Suspension) | Animal Model |
| Ezetimibe | Capryol 90, Tween 80, Cremophor EL | ~4.5 (Solid SNEDDS) | Rats |
| Vinpocetine | Labrafac, oleic acid, Cremophor EL, Transcutol P | Superior to solid dispersion | Not specified |
| Cepharanthine | Transcutol P, Labrasol, Labrafac Lipohile WL 1349 | Significantly improved pharmacokinetics | Rats |
| Insulin | Solid Lipid Nanoparticles | ~5 | Diabetic Rats |
SNEDDS: Self-Nanoemulsifying Drug Delivery System
Experimental Protocols
Here are detailed methodologies for preparing and evaluating formulations to enhance the bioavailability of this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile compounds.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, PEG 6000)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
-
-
Procedure:
-
Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both the this compound and the polymer in a suitable organic solvent. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is completely removed, a solid mass will remain.
-
Scrape the solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the resulting solid dispersion in a desiccator until further use.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafac lipophile)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Magnetic stirrer
-
-
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe for the formation of a clear or bluish-white emulsion.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.
-
Mix the components thoroughly using a magnetic stirrer until a homogenous isotropic mixture is formed.
-
Add the accurately weighed this compound to the mixture and stir until it is completely dissolved. A gentle warming (e.g., to 40°C) may be used to facilitate dissolution.
-
-
Protocol 3: In Vivo Bioavailability Study in Mice
This protocol outlines a typical oral bioavailability study. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Study Design:
-
Divide the animals into groups (e.g., n=5 per group).
-
Group 1: Control (this compound in a simple suspension, e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Test formulation 1 (e.g., this compound solid dispersion).
-
Group 3: Test formulation 2 (e.g., this compound SEDDS).
-
Optional IV group: To determine absolute bioavailability, a separate group can be administered this compound intravenously.
-
-
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the respective formulations to each group via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for each group using appropriate software.
-
Compare the AUC of the test formulations to the control group to determine the relative bioavailability and the fold-increase in bioavailability.
-
Mandatory Visualizations
Signaling Pathway
This compound is a TEAD inhibitor, which acts on the Hippo signaling pathway. When the Hippo pathway is "off," the transcriptional co-activator YAP/TAZ translocates to the nucleus and binds to TEAD, leading to the expression of genes that promote cell proliferation. This compound blocks this interaction.
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Experimental Workflow
The following workflow outlines the steps for selecting and evaluating a suitable formulation to improve the bioavailability of this compound.
Caption: Workflow for formulation development to improve bioavailability.
Troubleshooting Logic
This diagram illustrates the decision-making process when troubleshooting common issues in in vivo bioavailability studies.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 2.1 from Enhancement of Solubility, Dissolution rate and Bioavailability of BCS Class II Drugs | Semantic Scholar [semanticscholar.org]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. scispace.com [scispace.com]
- 5. pharm-int.com [pharm-int.com]
- 6. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A paradigm shift in bioavailability enhancement using solid self emulisifying drug delivery system | Journal of Applied Pharmaceutical Research [japtronline.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. mdpi.com [mdpi.com]
Technical Support Center: LM-41 Specificity Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of the TEAD inhibitor, LM-41.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is directly inhibiting TEAD activity in my experiments?
A1: Direct target engagement can be confirmed using a combination of in vitro biochemical assays and in-cell target engagement assays. Biochemical assays, such as FRET or AlphaScreen, can measure the disruption of the YAP/TAZ-TEAD interaction in the presence of this compound. Cellular thermal shift assays (CETSA) can confirm that this compound binds to TEAD proteins within a cellular context, leading to their thermal stabilization.
Q2: I'm observing the expected downstream effects of TEAD inhibition, but how can I be sure these are not due to off-target effects of this compound?
A2: This is a critical aspect of validating any small molecule inhibitor. A multi-pronged approach is recommended:
-
Orthogonal Controls: Use a structurally distinct TEAD inhibitor, if available, to see if it phenocopies the effects of this compound.
-
Inactive Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not inhibit TEAD and should not produce the same cellular effects.
-
Rescue Experiments: If you can exogenously express a form of TEAD that is resistant to this compound, you can test whether this "rescues" the phenotype observed with the inhibitor.
-
Proteome-Wide Profiling: Advanced techniques like chemical proteomics can identify other potential protein targets of this compound in an unbiased manner.
Q3: What are the essential negative and positive controls I should include in my cell-based assays with this compound?
A3: Proper controls are essential for interpreting your data:
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to control for the effect of the solvent.
-
Treatment with an inactive analog of this compound.
-
-
Positive Controls:
-
A known TEAD inhibitor with a well-characterized mechanism of action.
-
Genetic knockdown (e.g., siRNA or shRNA) of TEAD to mimic the effect of pharmacological inhibition.
-
Q4: My results with this compound are inconsistent across different cell lines. What could be the reason?
A4: Inconsistent results can arise from several factors:
-
Cellular Context: The expression levels of TEAD transcription factors and their binding partners (YAP/TAZ) can vary significantly between cell lines, influencing the cellular response to this compound.
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., MDR1) that actively remove this compound from the cell, reducing its effective concentration.
-
Metabolism: Cell lines can metabolize drugs at different rates.
It is crucial to characterize the expression of key Hippo pathway components in your cell lines of interest and consider potential differences in drug metabolism and efflux.
Troubleshooting Guides
Guide 1: Biochemical Assay for TEAD-YAP Interaction
This guide provides a protocol for a biochemical assay to validate the inhibitory effect of this compound on the TEAD-YAP protein-protein interaction.
Experimental Protocol:
-
Reagents: Purified recombinant TEAD and YAP proteins, assay buffer, this compound, and a detection system (e.g., TR-FRET or AlphaLISA).
-
Procedure:
-
Titrate this compound to create a dose-response curve.
-
Incubate purified TEAD and YAP proteins with varying concentrations of this compound.
-
Measure the interaction between TEAD and YAP using the chosen detection method.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the TEAD-YAP interaction.
Hypothetical Quantitative Data:
| Compound | IC50 (nM) for TEAD-YAP Interaction |
| This compound | 50 |
| Inactive Analog | > 10,000 |
| Positive Control Inhibitor | 100 |
Experimental Workflow Diagram:
Validation & Comparative
A Comparative Analysis of LM-41 and Verteporfin in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the Hippo signaling pathway, LM-41 and verteporfin, for their potential applications in cancer therapy research. While both molecules interfere with the downstream effectors of this pathway, their specific mechanisms and the extent of their characterization in cancer cells differ significantly. This document aims to present the available experimental data objectively to aid researchers in selecting the appropriate tool for their studies.
Introduction to this compound and Verteporfin
Verteporfin , a benzoporphyrin derivative, is a clinically approved photosensitizer for photodynamic therapy, primarily in ophthalmology.[1] More recently, it has garnered significant attention for its light-independent activity as an inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain (TEAD) transcription factors, key players in the Hippo signaling pathway.[2][3] Dysregulation of the Hippo pathway and subsequent activation of YAP/TEAD are implicated in the development and progression of numerous cancers.[4] Verteporfin's anti-cancer properties have been investigated in a variety of cancer cell lines, demonstrating its potential to inhibit proliferation, induce apoptosis, and target cancer stem cells.[2][5]
This compound is a more recently developed small molecule, derived from flufenamic acid, and has been identified as a TEAD inhibitor.[6] It is designed to bind to the palmitic acid-binding pocket of TEAD, thereby modulating its activity.[6] Preclinical studies have shown that this compound can reduce the expression of YAP-TEAD target genes and inhibit the migration of breast cancer cells.[6] However, as a newer compound, the volume of publicly available data on its efficacy and spectrum of activity in different cancer models is limited compared to verteporfin.
Mechanism of Action: Targeting the Hippo-YAP-TEAD Pathway
Both this compound and verteporfin exert their anti-cancer effects by disrupting the final step of the Hippo signaling cascade: the interaction between the transcriptional co-activator YAP and the TEAD family of transcription factors. This interaction is crucial for the expression of genes that promote cell proliferation and inhibit apoptosis.[4]
Verteporfin is understood to directly bind to YAP, inducing a conformational change that prevents its association with TEAD.[3] This disruption leads to the suppression of TEAD-mediated transcription.
This compound , on the other hand, is a TEAD inhibitor that binds within the lipid pocket of TEAD transcription factors.[6] This binding is thought to allosterically inhibit TEAD's ability to interact with YAP, thereby blocking the formation of the active transcriptional complex.
Below is a diagram illustrating the Hippo signaling pathway and the points of intervention for verteporfin and this compound.
Comparative Efficacy in Cancer Cells
The following table summarizes the observed effects of this compound and verteporfin on key cancerous phenotypes.
| Feature | This compound | Verteporfin |
| Cell Proliferation | Inhibition reported in MDA-MB-231 breast cancer cells, but quantitative data (e.g., IC50) across multiple cell lines is not widely available.[6] | Potent inhibition of proliferation has been demonstrated in a wide range of cancer cell lines, including uveal melanoma, osteosarcoma, breast cancer, and gastric cancer.[2][5][7][8] |
| Apoptosis | Data not widely available. | Induces apoptosis in various cancer cell lines, including uveal melanoma and breast cancer.[2][5] This is often accompanied by the cleavage of caspases and PARP.[5] |
| Cell Migration/Invasion | Demonstrated to reduce the migration of human MDA-MB-231 breast cancer cells.[6] | Shown to inhibit migration and invasion of cancer cells, such as osteosarcoma cells.[7] |
| Cancer Stem Cells | Data not available. | Has been shown to eliminate cancer stem-like cells in uveal melanoma.[2] |
| Target Gene Expression | Reduces the expression of YAP-TEAD target genes such as CTGF, Cyr61, Axl, and NF2.[6] | Decreases the expression of YAP target genes, including CTGF and CYR61.[2][5] |
Quantitative Performance: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below presents available IC50 values for verteporfin's anti-proliferative effects in various cancer cell lines.
| Cancer Cell Line | Verteporfin IC50 (µM) | This compound IC50 (µM) |
| Uveal Melanoma | ||
| 92.1 | 4.67[2] | Not Available |
| Mel 270 | 6.43[2] | Not Available |
| Omm 1 | 5.89[2] | Not Available |
| Omm 2.3 | 7.27[2] | Not Available |
| Osteosarcoma | ||
| U-2OS | 1.44 ± 0.46[7] | Not Available |
| PDX-derived lines | 1 - 2[7] | Not Available |
| Gastric Cancer (with PDT) | ||
| MKN45 | 0.61 (30 min treatment)[8] | Not Available |
| MKN74 | 1.21 (30 min treatment)[8] | Not Available |
Note: The IC50 values for verteporfin in gastric cancer cells were determined in the context of photodynamic therapy (PDT), which enhances its cytotoxic effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Cell Viability Assay (MTS/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound or verteporfin.
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at approximately 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Apoptosis Assay (TUNEL)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Culture cells on coverslips or in chamber slides and treat with the test compound.
-
Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).
-
Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.
-
If using indirect detection, incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotides.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analyze the samples using a fluorescence microscope to identify and quantify TUNEL-positive (apoptotic) cells.
Cell Migration Assay (Transwell)
The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory capacity of cancer cells.
Protocol:
-
Place Transwell inserts with a porous membrane into the wells of a culture plate.
-
Add a chemoattractant (e.g., media with fetal bovine serum) to the lower chamber.
-
Pre-treat serum-starved cells with this compound, verteporfin, or a vehicle control.
-
Seed the treated cells into the upper chamber in serum-free media.
-
Incubate for a period sufficient to allow for cell migration (e.g., 12-24 hours).
-
Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of migrated cells in several fields of view using a microscope.
Conclusion
Both this compound and verteporfin represent promising research tools for investigating the therapeutic potential of targeting the Hippo-YAP-TEAD signaling axis in cancer.
Verteporfin is a well-characterized YAP inhibitor with a substantial body of evidence demonstrating its anti-cancer effects across a multitude of cancer types. Its known efficacy in inhibiting proliferation, inducing apoptosis, and targeting cancer stem cells makes it a valuable compound for a wide range of preclinical studies.
This compound is a newer, more specific TEAD inhibitor. While initial studies are promising, demonstrating its ability to modulate TEAD target gene expression and inhibit cell migration, further research is required to fully elucidate its anti-cancer activity profile. Specifically, comprehensive data on its effects on cell proliferation and apoptosis across a panel of cancer cell lines are needed to draw a direct and quantitative comparison with verteporfin.
For researchers looking for a well-established compound with broad anti-cancer activities targeting the YAP-TEAD interaction, verteporfin is a strong candidate. For those interested in exploring the effects of direct TEAD inhibition with a novel small molecule, this compound presents an exciting opportunity, albeit with the need for more extensive characterization. The detailed protocols provided in this guide should facilitate further comparative studies to better understand the relative merits of these two inhibitors in the context of cancer therapy research.
References
- 1. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 5. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Efficacy of LM-41 and First-Generation TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key target in oncology. Its dysregulation, often leading to the hyperactivation of the transcriptional coactivators YAP and TAZ, is a hallmark of various cancers. The interaction of YAP/TAZ with the TEA Domain (TEAD) family of transcription factors is the final and crucial step in this oncogenic signaling cascade. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a promising therapeutic strategy. This guide provides a detailed comparison of the novel TEAD inhibitor, LM-41, with first-generation TEAD inhibitors, focusing on their efficacy, mechanism of action, and the experimental evidence supporting their activity.
Mechanism of Action: Targeting the TEAD Palmitate Pocket
Both this compound and first-generation TEAD inhibitors primarily function by targeting a conserved lipid-binding pocket within the TEAD protein, known as the palmitate-binding pocket. The auto-palmitoylation of a cysteine residue within this pocket is essential for the stable interaction between TEAD and its coactivators, YAP and TAZ. By occupying this pocket, these inhibitors allosterically disrupt the YAP/TAZ-TEAD protein-protein interaction, thereby inhibiting the transcription of downstream oncogenic genes.
This compound is a novel TEAD inhibitor derived from flufenamic acid. Structural studies have shown that this compound binds within the palmitic acid pocket of TEAD.[1] This binding leads to a significant reduction in the expression of key TEAD target genes, including CTGF, Cyr61, Axl, and NF2.[1]
First-generation TEAD inhibitors , such as K-975 and VT3989 , also bind to the TEAD palmitate-binding pocket. K-975 is a covalent inhibitor that forms a bond with a cysteine residue in the pocket, leading to potent and sustained inhibition. VT3989 is another potent inhibitor that disrupts TEAD auto-palmitoylation.[2][3]
Signaling Pathway Overview
The following diagram illustrates the Hippo signaling pathway and the point of intervention for TEAD inhibitors.
Caption: The Hippo pathway and the mechanism of TEAD inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and first-generation TEAD inhibitors. It is important to note that a direct head-to-head comparison in the same experimental setting is not yet available in the public domain.
In Vitro Efficacy: Biochemical and Cellular Assays
| Inhibitor | Assay Type | Cell Line / System | IC50 / Activity | Reference |
| This compound | Thermal Shift Assay (ΔTagg) | TEAD4 | 5.5 °C | [1] |
| Gene Expression (qPCR) | MDA-MB-231 | Strong reduction of CTGF, Cyr61, Axl, NF2 | [1] | |
| Cell Migration Assay | MDA-MB-231 | Strongest inhibition in the series | [1] | |
| K-975 | TEAD Reporter Assay | NCI-H661/CTGF-Luc | ~70% max inhibition | [2] |
| Cell Proliferation | NF2-deficient MPM cells | Potent inhibition (nM range) | [2] | |
| VT3989 | Cell Proliferation | NCI-H226 (NF2 deficient) | 9 nM | |
| Cell Proliferation | NCI-H2052 (NF2 mutant) | 11 nM |
In Vivo Efficacy: Preclinical Models
| Inhibitor | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| K-975 | MPM Xenograft Mice | Malignant Pleural Mesothelioma | 10-300 mg/kg, p.o., BID for 14 days | Reduced tumor growth | [2] |
| VT3989 | Mesothelioma Xenograft | Malignant Pleural Mesothelioma | Not specified | Antitumor activity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermal Shift Assay (Differential Static Light Scattering)
This assay measures the change in the aggregation temperature (Tagg) of a protein upon ligand binding, indicating a stabilizing effect.
Caption: Workflow for the Thermal Shift Assay.
Protocol:
-
Purified TEAD4 protein is mixed with the test compound (e.g., this compound) or a vehicle control (DMSO) in a suitable buffer.
-
The mixture is subjected to a linear temperature gradient.
-
The aggregation of the protein is monitored by measuring the light scattering at each temperature point using a spectrophotometer.
-
The aggregation temperature (Tagg) is determined as the temperature at which a significant increase in light scattering is observed.
-
The change in aggregation temperature (ΔTagg) is calculated by subtracting the Tagg of the protein with the vehicle control from the Tagg of the protein with the test compound. A positive ΔTagg indicates that the compound binds to and stabilizes the protein.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane, mimicking in vivo cell motility.
Protocol:
-
MDA-MB-231 breast cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane, in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
The test compound (e.g., this compound) is added to the upper chamber at various concentrations.
-
After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
The number of migrated cells in the presence of the inhibitor is compared to the vehicle control to determine the percentage of inhibition.[4]
Gene Expression Analysis (RT-qPCR)
This technique is used to quantify the mRNA levels of specific TEAD target genes to assess the on-target effect of the inhibitors.
Caption: Workflow for RT-qPCR analysis of TEAD target genes.
Protocol:
-
Cancer cells (e.g., MDA-MB-231) are treated with the TEAD inhibitor or a vehicle control for a specified period.
-
Total RNA is extracted from the cells and its quality and quantity are assessed.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.
-
Quantitative PCR (qPCR) is carried out using primers specific for TEAD target genes (e.g., CTGF, Cyr61) and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels in inhibitor-treated cells to control-treated cells.
Summary and Future Directions
This compound represents a promising novel TEAD inhibitor with a distinct chemical scaffold compared to many first-generation inhibitors. While direct comparative quantitative data is still emerging, the available evidence demonstrates its ability to bind to TEAD, modulate downstream gene expression, and inhibit cancer cell migration. First-generation inhibitors like K-975 and VT3989 have shown potent anti-proliferative activity in the nanomolar range and promising in vivo efficacy.
Future studies should focus on head-to-head comparisons of this compound with first-generation TEAD inhibitors in a panel of cancer cell lines and in relevant in vivo models. Determining the IC50 values of this compound in various functional assays will be crucial for a comprehensive understanding of its potency relative to other inhibitors. Furthermore, exploring the pharmacokinetic and pharmacodynamic properties of this compound will be essential for its potential clinical development. The continued investigation of novel TEAD inhibitors like this compound is vital for expanding the therapeutic arsenal against YAP/TAZ-driven cancers.
References
- 1. richardbeliveau.org [richardbeliveau.org]
- 2. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]
- 3. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LM-41 and Flufenamic Acid: From Anti-inflammatory Action to Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the established non-steroidal anti-inflammatory drug (NSAID) flufenamic acid and its derivative, LM-41, a potent inhibitor of the TEA Domain (TEAD) family of transcription factors. While both compounds share a common chemical scaffold, their primary mechanisms of action and therapeutic targets diverge significantly, highlighting a fascinating example of drug repurposing and targeted therapy development. This comparison summarizes available quantitative data, details key experimental methodologies, and visualizes the distinct signaling pathways they modulate.
Executive Summary
Flufenamic acid, a well-documented cyclooxygenase (COX) inhibitor, exerts its anti-inflammatory effects by blocking the production of prostaglandins. In contrast, this compound, derived from flufenamic acid, has been identified as a potent inhibitor of the TEAD family of transcription factors, key mediators of the Hippo signaling pathway, which is often dysregulated in cancer. This targeted inhibition by this compound leads to the suppression of cancer cell migration and the expression of oncogenic target genes. This guide presents a side-by-side comparison of their efficacy, mechanisms, and the experimental data supporting these findings.
Data Presentation
The following tables summarize the available quantitative data for this compound and flufenamic acid, providing a basis for their comparative analysis.
Table 1: Comparative Inhibitory Activities
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |
| This compound | TEAD | Not Specified | Better affinity than Flufenamic Acid | Not Specified | [1] |
| Flufenamic Acid | TEAD2 | Isothermal Titration Calorimetry (ITC) | Kd: 73 µM | Purified Protein | [1] |
| Human COX-1 | Not Specified | IC50: 3 µM | Not Specified | ||
| Human COX-2 | Not Specified | IC50: 9.3 µM | Not Specified | ||
| Calcium Influx (fMLP-induced) | Not Specified | IC50: 29 µM | Human Polymorphonuclear Leukocytes | ||
| Calcium Influx (A23187-induced) | Not Specified | IC50: 14 µM | Human Polymorphonuclear Leukocytes |
Table 2: Effects on Gene Expression and Cell Migration
| Compound | Effect | Target Gene/Process | Cell Line | Quantitative Data | Reference |
| This compound | Strong Reduction of Expression | CTGF, Cyr61, Axl, NF2 | Not Specified | Not Specified | [2] |
| Strongest Reduction of Migration | Cell Migration | MDA-MB-231 | Not Specified | [2] | |
| Flufenamic Acid | Greatly Reduced Expression | NF2, Axl, Jagged-1 | Not Specified | Not Specified | [1] |
Mechanism of Action and Signaling Pathways
Flufenamic Acid: A Multi-faceted Anti-inflammatory Agent
Flufenamic acid primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Beyond its COX inhibitory activity, flufenamic acid has been shown to modulate various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by flufenamic acid can contribute to its anti-inflammatory effects. Furthermore, flufenamic acid has been identified as an inhibitor of the TEAD family of transcription factors, binding to the central pocket of TEAD2. This finding provides a mechanistic link to the activity of its derivative, this compound.
This compound: A Targeted TEAD Inhibitor for Cancer Therapy
This compound, a derivative of flufenamic acid, exhibits a more targeted mechanism of action, primarily functioning as a potent inhibitor of the TEAD family of transcription factors. TEADs are the downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP/TAZ then translocate to the nucleus and bind to TEADs, driving the expression of genes that promote cancer cell proliferation, survival, and migration.
By binding to TEAD, this compound prevents the formation of the YAP/TAZ-TEAD transcriptional complex, thereby inhibiting the expression of oncogenic target genes such as CTGF, Cyr61, Axl, and NF2. This targeted inhibition has been shown to lead to a significant reduction in cancer cell migration.
Experimental Protocols
TEAD Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of TEAD in response to inhibitors like this compound and flufenamic acid.
Workflow:
Methodology:
-
Cell Seeding: Cells (e.g., HEK293T) are seeded in a multi-well plate. These cells are transiently or stably transfected with a luciferase reporter plasmid containing TEAD-responsive elements upstream of the luciferase gene.
-
Compound Treatment: The cells are treated with various concentrations of this compound, flufenamic acid, or a vehicle control.
-
Incubation: The plate is incubated for a specific period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Substrate Addition: A luciferase substrate is added to the cell lysate.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of luciferase and thus TEAD transcriptional activity, is measured using a luminometer. A decrease in luminescence in treated cells compared to the control indicates inhibition of TEAD activity.
Wound Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to assess the effect of compounds on cell migration.[3][4][5]
Workflow:
Methodology:
-
Cell Culture: MDA-MB-231 cells are cultured in a multi-well plate until they form a confluent monolayer.[3]
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.[4]
-
Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound, flufenamic acid, or a vehicle control.
-
Imaging: The scratch is imaged at time zero and then at regular intervals (e.g., every 8-24 hours) using a microscope.[5]
-
Analysis: The area of the scratch is measured at each time point. The rate of wound closure is calculated to determine the effect of the compounds on cell migration. A slower closure rate in treated wells compared to the control indicates inhibition of cell migration.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the expression levels of specific target genes, such as CTGF and Cyr61, in response to treatment with this compound or flufenamic acid.[3]
Workflow:
Methodology:
-
Cell Treatment and RNA Isolation: Cells are treated with the compounds of interest. After the treatment period, total RNA is extracted from the cells using a suitable kit.[3]
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (CTGF, Cyr61, etc.) and a reference (housekeeping) gene. The reaction also contains a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The qPCR instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence crosses a certain threshold, is determined for each gene. The relative expression of the target genes is calculated by comparing their Ct values to those of the reference gene and the untreated control, often using the ΔΔCt method.
Conclusion
The comparative analysis of this compound and flufenamic acid illustrates a clear divergence in their primary therapeutic applications, driven by a shift in their primary molecular targets. While flufenamic acid remains a clinically used NSAID with a broad anti-inflammatory profile, its derivative, this compound, has emerged as a promising targeted agent for cancer therapy through its potent inhibition of the TEAD-YAP transcriptional axis. The available data, though not yet providing a complete quantitative head-to-head comparison, strongly indicates the superior potency of this compound as a TEAD inhibitor. Further research providing direct comparative IC50 values for TEAD inhibition and more extensive quantitative data on cellular effects will be crucial for the continued development of this compound and other TEAD-targeted therapies. This guide provides a foundational understanding for researchers and drug developers interested in the evolution of these compounds from broad-acting anti-inflammatories to specific and potent anti-cancer agents.
References
- 1. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Leading TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of transcription factors has emerged as a critical node in the Hippo signaling pathway, representing a promising therapeutic target for cancers driven by aberrant YAP/TAZ activity. In recent years, a variety of small molecule inhibitors have been developed to disrupt the YAP/TAZ-TEAD interaction or to allosterically modulate TEAD function. This guide provides a head-to-head in vitro comparison of prominent TEAD inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Data Presentation: Comparative Efficacy of TEAD Inhibitors
The following table summarizes the in vitro potency of several leading TEAD inhibitors across various biochemical and cell-based assays. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, assay formats, and cell lines used across different studies.
| Inhibitor | Target(s) | Assay Type | Parameter | Value (nM) | Cell Line / System |
| IAG933 | Pan-TEAD (YAP/TAZ-TEAD Interaction Disruptor) | TR-FRET | IC50 | 9 | Avi-human TEAD4 |
| TEAD Reporter Assay | IC50 | 48 | NCI-H2052 | ||
| Target Gene Expression | IC50 | 11 - 26 | MSTO-211H, NCI-H226 | ||
| Cell Proliferation (GI50) | GI50 | 13 - 91 | Mesothelioma cell lines | ||
| IK-930 | TEAD1-selective | TEAD Reporter Assay | EC50 | 25 | Not Specified |
| Cell Proliferation | IC50 | 21 | NF2 mutant mesothelioma | ||
| VT-107 | Pan-TEAD (Palmitoylation Inhibitor) | TEAD Auto-palmitoylation | IC50 | 4.93 | Not Specified |
| Cell Proliferation | IC50 | 18 - 32 | NCI-H2052, NCI-H226 | ||
| K-975 | Pan-TEAD (Covalent Palmitoylation Inhibitor) | TEAD Reporter Assay | IC50 | 10 - 20 | NCI-H2030, HOP 62 |
| Cell Proliferation (GI50) | GI50 | ~20 | NCI-H226 | ||
| ISM-6331 | Pan-TEAD (Non-covalent Palmitoylation Inhibitor) | TEAD Palmitoylation (Thermal Shift) | IC50 | 100 - 600 | TEAD1-4 |
| TEAD Luciferase Reporter Assay | IC50 | 24 | Not Specified | ||
| Cell Proliferation | IC50 | 4 - 83 | Various Hippo-altered cell lines | ||
| MSC-2723 | Pan-TEAD | TEAD Reporter Assay | - | - | Not Specified |
| MSC-9643 | TEAD1,4-selective | TEAD Reporter Assay | - | - | Not Specified |
| MSC-4071 | TEAD1,2,4-selective | TEAD Reporter Assay | - | - | Not Specified |
Mandatory Visualizations
Signaling Pathway
Caption: The Hippo-YAP-TEAD signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of TEAD inhibitors.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the disruption of the YAP/TAZ-TEAD protein-protein interaction (PPI) in a high-throughput format.
Principle: A terbium (Tb) or europium (Eu)-labeled anti-His antibody is used to label a His-tagged TEAD protein (donor fluorophore). A biotinylated peptide derived from the TEAD-binding domain of YAP is labeled with a streptavidin-conjugated acceptor fluorophore (e.g., d2 or XL665). When the YAP peptide binds to TEAD, the donor and acceptor fluorophores are brought into proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation of the donor. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of His-tagged TEAD protein and a 2X solution of biotinylated YAP peptide in assay buffer.
-
Prepare a 2X solution of Tb- or Eu-labeled anti-His antibody and a 2X solution of streptavidin-d2/XL665 in assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 5 µL of the 2X His-tagged TEAD protein solution to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the 2X biotinylated YAP peptide solution to all wells.
-
Add 5 µL of a pre-mixed solution of the 2X labeled antibodies to all wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TEAD-Dependent Luciferase Reporter Assay
This cell-based assay measures the ability of an inhibitor to block TEAD-mediated gene transcription.
Principle: Cells are engineered to stably or transiently express a luciferase reporter gene (e.g., Firefly luciferase) under the control of a promoter containing multiple TEAD-binding elements (e.g., 8xGTIIC). In cells with an active Hippo pathway (high YAP/TAZ-TEAD activity), the luciferase reporter is constitutively expressed. TEAD inhibitors will suppress this transcriptional activity, leading to a decrease in luciferase expression and a corresponding reduction in luminescence.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., NCI-H226, MSTO-211H, or HEK293T) harboring the TEAD-luciferase reporter construct.
-
Seed the cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TEAD inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the cells for 24-72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega ONE-Glo™, Thermo Fisher Steady-Glo®).
-
Add the luciferase substrate to the cell lysate in each well.
-
-
Data Acquisition:
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability determined in a parallel assay.
-
Calculate the percent inhibition of TEAD transcriptional activity for each inhibitor concentration.
-
Determine the IC50 or EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of TEAD inhibitors on the growth and viability of cancer cell lines, particularly those known to be dependent on Hippo pathway signaling.
Principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is proportional to the number of viable cells.
Protocol (General):
-
Cell Seeding:
-
Seed cancer cells (e.g., NCI-H226, MSTO-211H) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the TEAD inhibitor or vehicle control.
-
Incubate for a specified period, typically 72-144 hours.
-
-
Assay Procedure:
-
For MTT:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
For CellTiter-Glo®:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.
-
Cross-Validation of LM-41's Anti-Cancer Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer activity of LM-41, a novel TEAD inhibitor, with standard-of-care chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in oncology.
Introduction to this compound
This compound is a flufenamic acid-derived small molecule that functions as a TEAD (TEA Domain) transcription factor inhibitor.[1][2][3] By binding to the palmitic acid pocket of TEAD, this compound disrupts the YAP-TEAD transcriptional complex, a key component of the Hippo signaling pathway.[1][3] Dysregulation of the Hippo pathway is implicated in various cancers, and its downstream effectors, the YAP-TEAD complex, regulate the expression of genes involved in cell proliferation and migration, such as CTGF, Cyr61, Axl, and NF2.[1][2][3] Preclinical studies have shown that this compound effectively reduces the expression of these target genes and exhibits potent inhibition of cancer cell migration.[1][3]
Comparative Analysis of In Vitro Anti-Cancer Activity
To contextualize the anti-cancer effects of this compound, this guide compares its activity against established chemotherapeutic drugs, Doxorubicin and Paclitaxel, in the triple-negative breast cancer cell line MDA-MB-231.
Cell Viability and Cytotoxicity
While specific IC50 values for this compound in cell viability assays are not yet publicly available, the following table summarizes the cytotoxic effects of Doxorubicin and Paclitaxel on breast cancer cell lines, providing a benchmark for future studies on this compound.
Table 1: Comparative Cytotoxicity (IC50) of Standard Chemotherapies in Breast Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 1 |
| Doxorubicin | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 48 | 4 |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 72 | Data not uniformly reported |
| Paclitaxel | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 48-72 | Data not uniformly reported |
IC50 values for Paclitaxel can vary significantly based on the specific assay and conditions used.
Inhibition of Cancer Cell Migration
A key hallmark of metastasis is the ability of cancer cells to migrate. This compound has demonstrated significant inhibitory effects on the migration of the highly metastatic MDA-MB-231 breast cancer cell line.[1][3] The following table provides a comparative overview of the migratory inhibition of this compound and other potential anti-migratory agents.
Table 2: Comparative Inhibition of MDA-MB-231 Cell Migration
| Compound | Concentration (µM) | Assay | % Migration Inhibition (relative to control) |
| This compound | Not Specified | Wound Healing Assay | ~75% (Estimated) |
| Amikacin | 250 µg/mL | Wound Healing Assay | 55.6% |
| Curcumin | 20-30 | Wound Healing Assay | 60-70% |
The migration inhibition for this compound is an estimation based on the graphical data presented in Fnaiche et al., Bioorg. Med. Chem. Lett., 2023.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate cross-study comparisons.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove debris and add fresh media containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of this compound's mechanism and the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound's anti-cancer activity.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of the comparative study.
References
Independent Verification of LM-41's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides an independent verification of the mechanism of action for LM-41, a novel TEAD inhibitor, and compares its performance against other known TEAD inhibitors. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction to this compound and the YAP/TAZ-TEAD Signaling Pathway
This compound is a small molecule inhibitor derived from flufenamic acid.[1] The primary research identifies it as a binder to the TEA domain (TEAD) family of transcription factors, which are key components of the Hippo signaling pathway.[1] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (Cyr61). This compound is reported to inhibit the interaction between YAP and TEAD, thereby reducing the expression of these downstream targets and suppressing cancer cell migration.[1]
Comparative Analysis of TEAD Inhibitors
This section provides a quantitative comparison of this compound with other known TEAD inhibitors. While direct independent verification of this compound's potency in the form of an IC50 value is not yet publicly available, the foundational study by Fnaiche et al. (2023) demonstrated a significant reduction in TEAD target gene expression and cancer cell migration. For a comprehensive comparison, we have included potency data for other well-characterized TEAD inhibitors.
| Inhibitor | Target | Mechanism of Action | Potency (IC50/EC50) | Key Findings |
| This compound | TEAD | Binds to the TEAD palmitic acid pocket, inhibiting YAP-TEAD interaction. | Not explicitly reported. | Strongly reduces the expression of CTGF, Cyr61, Axl, and NF2; inhibits migration of human MDA-MB-231 breast cancer cells.[1] |
| VT-107 | Pan-TEAD | Inhibitor of pan-TEAD auto-palmitoylation, blocking TEAD-YAP/TAZ association. | IC50: 4.93 nM (YAP reporter assay)[2][3] | Potently inhibits the proliferation of NF2-mutated/deficient cell lines.[4] |
| K-975 | Pan-TEAD | Covalently binds to the palmitate-binding pocket of TEAD, inhibiting YAP/TAZ-TEAD interaction. | GI50: 20 nM[5] | Exhibits potent anti-tumor effect in malignant pleural mesothelioma.[5] Inhibits cell proliferation of NF2-non-expressing malignant pleural mesothelioma (MPM) cell lines.[6] |
| IK-930 | TEAD | Potent and orally active TEAD inhibitor. | EC50: <0.1 µM[7], 25 nM (TEAD reporter)[8] | Shows selective activity in Hippo pathway-mutated cells and antitumor activity in mesothelioma tumor models.[8] |
Experimental Protocols for Verification
To facilitate independent verification of this compound's mechanism of action, this section provides detailed protocols for key experiments.
TEAD Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of TEAD in response to an inhibitor.
Materials:
-
HEK293T cells
-
TEAD luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound and control compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the TEAD luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into 96-well plates.
-
Treat the cells with varying concentrations of this compound or control compounds for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot Analysis of Downstream Targets
This method is used to detect changes in the protein levels of TEAD downstream targets, such as CTGF and Cyr61.
Materials:
-
MDA-MB-231 cells
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CTGF, Cyr61, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat MDA-MB-231 cells with this compound or control compounds for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10][11][12]
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
MDA-MB-231 cells
-
Culture plates (e.g., 12-well or 24-well)
-
Pipette tips (e.g., p200) or a wound healing insert
-
This compound and control compounds
-
Microscope with a camera
Protocol:
-
Seed MDA-MB-231 cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or by removing a wound healing insert.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or control compounds.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width or area of the scratch at each time point to quantify the rate of cell migration and wound closure.[13][14][15][16][17]
Visualizing the Mechanism and Workflow
To further clarify the scientific concepts and experimental procedures, the following diagrams have been generated.
References
- 1. Development of this compound and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. VT107 (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. 2.6. Wound Healing Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 16. researchgate.net [researchgate.net]
- 17. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of LM-41, a Novel TEAD Inhibitor, Against Standard-of-Care Therapies for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of the novel TEAD inhibitor, LM-41, with current standard-of-care therapies for triple-negative breast cancer (TNBC). The data presented is derived from publicly available research and is intended to inform further investigation and drug development efforts in this challenging oncology setting.
Executive Summary
This compound is a novel, flufenamic acid-derived small molecule that functions as an inhibitor of the TEA Domain (TEAD) family of transcription factors, the downstream effectors of the Hippo signaling pathway. Preclinical evidence demonstrates that this compound can effectively modulate the Hippo pathway in triple-negative breast cancer cells, leading to a reduction in cell migration and the expression of key oncogenic target genes. This guide benchmarks the available preclinical data for this compound against standard-of-care chemotherapies—paclitaxel, doxorubicin, and carboplatin—in the context of the MDA-MB-231 TNBC cell line, a widely used preclinical model. While direct head-to-head comparative studies are not yet available, this guide synthesizes existing data to provide a preliminary assessment of this compound's potential.
Data Presentation
The following tables summarize the available quantitative preclinical data for this compound and standard-of-care therapies in the MDA-MB-231 TNBC cell line.
Table 1: In Vitro Efficacy Against MDA-MB-231 Cells
| Compound | Target/Mechanism of Action | Parameter | Value | Source |
| This compound | TEAD Transcription Factor | Cell Migration | Strongest reduction among tested compounds | Fnaiche et al., 2023 |
| Gene Expression (CTGF, Cyr61) | Strong reduction | Fnaiche et al., 2023 | ||
| Bayer TEAD Inhibitor | TEAD Transcription Factor | IC50 (TEAD-luciferase reporter) | 34.8 nM | BioWorld, 2024[1] |
| Paclitaxel | Microtubule Stabilization | IC50 | Not explicitly stated, but effective in µM range | Various Sources |
| Doxorubicin | Topoisomerase II Inhibition, DNA Intercalation | IC50 | 9.67 µM | MDPI, 2024[2] |
| Carboplatin | DNA Alkylating Agent | IC50 | 182.1 µM (at 48h) | ResearchGate, 2023 |
Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Models
| Compound | Dosing | Outcome | Source |
| MGH-CP1 (TEAD Inhibitor) | 25, 50, 75 mg/kg, i.p. | Significant inhibition of tumor initiation | Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells, 2022[3] |
| Paclitaxel | 10 mg/kg/day | Inhibition of tumor growth | Dexamethasone decreases xenograft response to paclitaxel through inhibition of tumor cell apoptosis, 2006[3] |
| Doxorubicin | 1.5 mg/kg i.v. bolus, q3d67 schedule | Moderate inhibition of tumor growth | Progression profile of tumor growth kinetics of in-vivo antitumor..., 2014[4] |
| Carboplatin + Nutlin-3a | Intermittent dosing | Significant reduction in primary tumor growth and lung metastases | Potentiation of carboplatin-mediated DNA damage by the Mdm2 modulator Nutlin-3a in a humanized orthotopic breast-to-lung metastatic model, 2015 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound Preclinical Evaluation (Fnaiche et al., 2023)
-
Cell Line: Human MDA-MB-231 breast cancer cells were utilized.
-
Cell Migration Assay: The effect of this compound on cell migration was assessed using a scratch (wound healing) assay. A confluent monolayer of MDA-MB-231 cells was mechanically scratched to create a "wound." The cells were then treated with this compound, and the closure of the wound was monitored over time and compared to a vehicle-treated control group.
-
Gene Expression Analysis: MDA-MB-231 cells were treated with this compound. Following treatment, total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of Hippo pathway target genes, including CTGF and Cyr61. Gene expression levels were normalized to a housekeeping gene and compared to vehicle-treated cells.
Standard-of-Care Chemotherapy In Vitro Viability Assays (General Protocol)
-
Cell Culture: MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin, carboplatin) for a specified duration (typically 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.
MDA-MB-231 Xenograft Model for In Vivo Efficacy (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: MDA-MB-231 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) or standard-of-care therapy is administered according to a specified dosing schedule and route (e.g., intraperitoneal, intravenous, oral). The control group receives a vehicle.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Tumor volumes in the treated groups are compared to the control group. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry, western blotting) can be performed.
Mandatory Visualization
Hippo Signaling Pathway and the Action of this compound
Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD.
Preclinical Experimental Workflow for a Novel Cancer Therapeutic
Caption: A typical preclinical workflow for evaluating a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Differential Efficacy of the GSK-3β Inhibitor LM-41 Across Breast and Colorectal Cancer Subtypes: A Comparative Analysis
A detailed comparison of the investigational GSK-3β inhibitor, LM-41 (also known as 9-ING-41), against other GSK-3β inhibitors, reveals varying efficacy across different molecular subtypes of breast and colorectal cancer. Preclinical data suggest that the sensitivity to this compound is influenced by the underlying genetic and molecular characteristics of the tumors, highlighting the importance of patient stratification in the clinical application of this therapeutic agent.
This compound is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes including cell proliferation, apoptosis, and differentiation. Dysregulation of GSK-3β signaling is a hallmark of various cancers, making it an attractive target for therapeutic intervention. This guide provides a comparative overview of the preclinical performance of this compound in various breast and colorectal cancer subtypes, alongside another notable GSK-3β inhibitor, CHIR-99021, to offer a broader perspective for researchers and drug development professionals.
Comparative Efficacy of this compound in Colorectal Cancer Subtypes
The heterogeneity of colorectal cancer (CRC) is well-established and has been categorized into four Consensus Molecular Subtypes (CMS): CMS1 (MSI immune), CMS2 (canonical), CMS3 (metabolic), and CMS4 (mesenchymal). Preclinical studies on this compound have demonstrated its activity in CRC models, with its effectiveness appearing to be influenced by the specific molecular subtype.
While direct comparative studies of this compound across all CMS subtypes are limited, data from various CRC cell lines with known CMS classifications and mutational statuses provide insights into its differential effects. For instance, in patient-derived tumor organoids, this compound has shown significant growth inhibition, particularly in combination with standard-of-care chemotherapies like 5-FU and oxaliplatin.[1] The response to this compound appears to be more pronounced in certain contexts, and independent of KRAS mutation status in some cases, suggesting a complex interplay of factors beyond this single biomarker.[1]
To illustrate the potential for differential sensitivity, the table below summarizes the known CMS classification of several common CRC cell lines. While specific IC50 values for this compound across all these lines from a single comparative study are not yet available in the public domain, this information is crucial for interpreting existing and future preclinical data.
Table 1: Consensus Molecular Subtypes (CMS) of Common Colorectal Cancer Cell Lines
| Cell Line | CMS Classification |
| HT-29 | CMS3 |
| HCT116 | CMS4 |
| SW620 | CMS4 |
| DLD1 | CMS1 |
| LS1034 | CMS2 |
| RKO | CMS1 |
Note: This table is compiled from publicly available data classifying CRC cell lines.[2][3]
Comparative Efficacy of this compound in Breast Cancer Subtypes
Breast cancer is broadly classified into four main molecular subtypes based on hormone receptor (HR) and human epidermal growth factor receptor 2 (HER2) status: Luminal A (HR+/HER2-), Luminal B (HR+/HER2+), HER2-enriched (HR-/HER2+), and Triple-Negative Breast Cancer (TNBC; HR-/HER2-).
Preclinical evidence indicates that this compound reduces the viability of breast cancer cells and can potentiate the effects of chemotherapy in patient-derived xenograft (PDX) models.[4] However, a detailed quantitative comparison of this compound's efficacy across the different molecular subtypes is not yet extensively documented in published literature. To provide a framework for future comparative studies, the following table includes common cell line models for each breast cancer subtype.
Table 2: Representative Cell Lines for Breast Cancer Molecular Subtypes
| Subtype | Representative Cell Lines |
| Luminal A | MCF-7, T-47D |
| Luminal B | BT-474 |
| HER2-enriched | SK-BR-3 |
| Triple-Negative | MDA-MB-231, MDA-MB-468 |
Note: This table provides examples of commonly used cell lines for in vitro studies of breast cancer subtypes.
Mechanism of Action: Inhibition of GSK-3β Signaling
This compound exerts its anti-cancer effects by inhibiting GSK-3β, a key downstream component of multiple signaling pathways critical for cancer cell survival and proliferation. The primary mechanisms include the modulation of the Wnt/β-catenin and NF-κB signaling pathways.
In the canonical Wnt pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by this compound leads to the stabilization and nuclear accumulation of β-catenin, which can, depending on the cellular context, paradoxically lead to either cell cycle arrest and apoptosis or enhanced proliferation.
GSK-3β also positively regulates the NF-κB pathway, which is a critical mediator of inflammation, cell survival, and chemoresistance. By inhibiting GSK-3β, this compound can suppress NF-κB activity, leading to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP, and sensitizing cancer cells to apoptosis.[5][6]
Figure 1. Simplified signaling pathway of this compound action.
Experimental Protocols
Cell Viability Assay
A common method to assess the effect of this compound on cancer cell viability is the MTS assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, a comparator compound (e.g., CHIR-99021), or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.
-
MTS Reagent Addition: After the incubation period, a solution containing a tetrazolium compound (MTS) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells. The absorbance of the formazan product is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.[7]
Figure 2. Workflow for a typical cell viability assay.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the GSK-3β signaling pathway following treatment with this compound.
-
Cell Lysis: After treatment with this compound or control, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-GSK-3β, total GSK-3β, β-catenin, phospho-NF-κB, total NF-κB, and loading controls like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control.[8]
Conclusion
The available preclinical data indicate that this compound is a promising anti-cancer agent with a clear mechanism of action targeting GSK-3β. Its efficacy, however, is not uniform across all cancer subtypes. For both colorectal and breast cancer, further research is needed to delineate the specific molecular signatures that confer sensitivity or resistance to this compound. Such studies will be critical for the design of effective clinical trials and the future application of this compound in personalized cancer therapy. The comparison with other GSK-3β inhibitors like CHIR-99021 will also be instrumental in understanding the nuances of targeting this complex and pleiotropic kinase.
References
- 1. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Targeted inhibition of glycogen synthase kinase-3 using 9-ING-41 (elraglusib) enhances CD8 T-cell-reactivity against neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential therapeutic GSK-3β inhibitor 9-ING-41 is active in combination with venetoclax in double-hit lymphoma (DHL) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LM-41: A Comprehensive Guide for Laboratory Professionals
This document provides detailed, step-by-step guidance for the safe and compliant disposal of the laboratory chemical LM-41. Adherence to these procedures is essential to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be familiar with its hazard profile. This information is summarized from the Safety Data Sheet (SDS).
Hazard Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves (consult manufacturer's specifications for chemical resistance).[1] |
| Skin and Body Protection | Impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate.[1] |
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with this compound.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Waste Types:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), and spill cleanup materials in the designated solid waste container.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
Step 2: In-Lab Storage of Waste
-
Storage Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Container Management: Keep the waste container securely sealed when not in use.
-
Incompatibilities: Do not store this compound waste with strong acids, strong alkalis, or strong oxidizing/reducing agents to prevent hazardous reactions.[1]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (as per institutional policy, typically not exceeding one year), contact your institution's EHS department to arrange for pickup.
-
Documentation: Complete all required hazardous waste disposal forms as provided by your EHS department. Ensure all information is accurate and complete.
Step 4: Spill Management
In the event of an this compound spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If safe to do so, prevent the spread of the spill using appropriate absorbent materials.
-
Personal Protective Equipment: Don the appropriate PPE as listed in the table above.
-
Cleanup:
-
Small Spills: Use an inert absorbent material to collect the spilled substance. Place the contaminated absorbent material into the designated hazardous waste container.
-
Large Spills: Contact your institution's EHS department for assistance.
-
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for LM-41
{"answer":"### Disclaimer: Guidance for Handling Hypothetical Compound LM-41
No specific Safety Data Sheet (SDS) or handling information was found for a substance designated "this compound." The following guidance is based on best practices for handling potent, cytotoxic small molecule inhibitors and should be considered a template. A compound-specific risk assessment must be performed before handling any investigational substance. All investigational drugs should be treated as hazardous until proven otherwise.[1][2]
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling the hypothetical potent cytotoxic compound, this compound. Adherence to these guidelines is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is presumed to be a highly potent and cytotoxic compound. All handling procedures must reflect the potential for carcinogenicity, mutagenicity, and reproductive toxicity.[3] A formal risk assessment should be conducted to identify all potential routes of exposure, including inhalation, dermal contact, and ingestion.[4][5]
Occupational Exposure Bands (OEB): Occupational Exposure Bands are used to categorize chemicals based on their potential health risks, which helps in determining the necessary level of containment and handling precautions.[6]
| OEB | Potency/Toxicity | Occupational Exposure Limit (OEL) | Primary Containment Strategy |
| 4 | Potent | 1-10 µg/m³ | Equipment and material handling focus.[6] |
| 5 | Highly Potent | <1 µg/m³ | Primarily relies on containment equipment.[6] |
This compound should be handled at a minimum of OEB 4, with consideration for OEB 5 precautions depending on the specific procedure and potential for aerosolization.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against exposure.[4] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosol generation, such as weighing or reconstituting powders.[7][8] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters; a proper fit test is mandatory.[7] | |
| Hand Protection | Double Nitrile Gloves | The outer pair should be changed immediately upon contamination or at regular intervals.[7] |
| Body Protection | Disposable Coveralls | Made from materials like Tyvek to protect against chemical splashes and dust.[7] |
| Dedicated Lab Coat | To be worn over personal clothing and professionally laundered or disposed of as hazardous waste.[7] | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes.[7][9] |
| Face Shield | To be worn over goggles for added protection against splashes.[7] | |
| Foot Protection | Disposable Shoe Covers | Must be worn in the designated handling area and removed before exiting.[7][9] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds like this compound.[7]
3.1. Preparation Phase
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a containment glove box.[1][10]
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[7]
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharps waste.[7][11]
-
Spill Kit: A dedicated cytotoxic spill kit must be accessible.[1]
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.[7]
3.2. Handling Phase
-
Weighing and Aliquoting: Use a closed system for weighing and transferring the compound whenever possible.[7] If handling powders, use techniques that minimize dust generation.
-
Solution Preparation: Prepare solutions within a containment device. Use Luer-lock syringes and needleless systems to minimize leaks and aerosol generation.[10]
-
Transport: When moving this compound within the facility, use sealed, shatter-proof secondary containers. A cytotoxic spill kit should be carried during transport.[1]
3.3. Post-Handling Phase
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[7]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by other equipment, with the inner gloves and respirator removed last.[1]
-
Disposal: Dispose of all single-use PPE and contaminated materials in the designated hazardous waste containers.[1][11]
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be segregated from other waste streams.[3][11]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container (often purple or yellow with a cytotoxic symbol).[3][11] | Incineration is the required method of disposal for cytotoxic waste.[12] |
| Liquid Waste | Labeled, sealed, leak-proof container. | Must be collected by a licensed hazardous waste contractor.[1] Do not pour down the drain. |
| Sharps Waste | Labeled, puncture-proof sharps container with a cytotoxic symbol (often purple-lidded).[3][11] | Must be incinerated.[12] |
| Animal Carcasses/Excrement | Labeled biohazard bags within a secondary rigid container. | Must be treated as cytotoxic waste and incinerated.[1] |
Mandatory Visualizations
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of potent compounds from preparation to disposal.
Logical Relationship for Waste Disposal
Caption: Segregation and disposal pathway for all this compound contaminated materials. "}
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. benchchem.com [benchchem.com]
- 8. aiha.org [aiha.org]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. danielshealth.ca [danielshealth.ca]
- 12. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
